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5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride Documentation Hub

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Core Science & Biosynthesis

Foundational

Harnessing the Polyamine Transport System: A Technical Guide to the Cellular Uptake of Synthetic Polyamine Derivatives

Executive Summary The rapid proliferation of neoplastic cells demands a constant supply of polyamines (putrescine, spermidine, and spermine). To meet this metabolic demand, cancer cells upregulate both de novo biosynthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of neoplastic cells demands a constant supply of polyamines (putrescine, spermidine, and spermine). To meet this metabolic demand, cancer cells upregulate both de novo biosynthesis—primarily via ornithine decarboxylase (ODC)—and the extracellular import of polyamines through the Polyamine Transport System (PTS)[1]. For drug development professionals, the PTS represents a highly selective, upregulated gateway for targeted therapeutics. This whitepaper details the mechanistic foundations, structural rationales, and self-validating experimental protocols required to rigorously evaluate the cellular uptake of synthetic polyamine derivatives.

Mechanistic Foundations of Polyamine Uptake

Understanding the precise cellular machinery of the PTS is critical for rational drug design. Unlike simple passive diffusion, the mammalian PTS operates via a multi-step, energy-dependent endocytic process.

Extracellular polyamines and their synthetic derivatives initially bind to heparan sulfate proteoglycans (such as glypican) localized in caveolae at the plasma membrane[2]. Following this surface binding, the receptor-ligand complex undergoes endocytosis. The critical bottleneck for drug efficacy is endosomal escape; recent biochemical evidence identifies specific endosomal P5B-type ATPases—namely ATP13A2 and ATP13A3—as the primary transporters responsible for translocating polyamines from the endosomal lumen into the cytosol[3]. Once in the cytosol, these polyamines trigger feedback mechanisms that downregulate ODC and halt endogenous biosynthesis[4].

PTS_Pathway Extracellular Polyamine Derivative Membrane Plasma Membrane (Heparan Sulfate) Extracellular->Membrane Surface Binding Endosome Endosomal Vesicle Membrane->Endosome Endocytosis Transporter ATP13A2 / ATP13A3 (P5B-ATPases) Endosome->Transporter Vesicle Maturation Cytosol Cytosolic Accumulation Transporter->Cytosol Translocation ODC ODC Downregulation Cytosol->ODC Feedback Inhibition

Cellular uptake of synthetic polyamines via endocytosis and P5B-ATPase translocation.

Design Rationale: Analogues vs. Conjugates

Synthetic polyamine derivatives are generally engineered into two distinct classes, each leveraging the PTS for different therapeutic outcomes:

  • Polyamine Analogues : Agents like SBP-101 (Ivospemin) and bis(ethyl)norspermine (BENSpm) are structurally recognized by the PTS but are functionally inert. Upon uptake, they falsely signal polyamine abundance, causing the cell to downregulate ODC and upregulate catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT), thereby starving the tumor[1].

  • Polyamine-Drug Conjugates : This strategy uses the polyamine backbone as a homing vector to deliver a cytotoxic payload (e.g., chalcones, naphthoquinones, or topoisomerase inhibitors) directly into cancer cells, significantly lowering the required IC50 of the parent drug[5].

Quantitative Comparison of Key Synthetic Polyamine Derivatives
Compound ClassRepresentative AgentPrimary Target / MechanismUptake DependencyKey Quantitative Metric
Polyamine Analogue SBP-101 (Ivospemin)ODC DownregulationPTS-dependentRobust ODC suppression across ovarian/pancreatic lines
Polyamine Analogue BENSpm / DENSpmSSAT Induction / ODC InhibitionPTS-dependentCompetes directly with natural polyamines
Drug Conjugate Spm-Chalcone (Cmpd 5)AntiproliferativePTS-dependentIC50 = 34 µM (PC-3 prostate cancer cells)
Fluorescent Probe BODIPY-SpermidineATP13A2/A3 TranslocationATP13A2/A3-dependentUptake saturation achieved at 4h (5 µM)

Experimental Design: The Causality of Assay Conditions

To rigorously validate that a new synthetic derivative utilizes the PTS, the experimental framework must isolate the transporter as the sole variable.

  • The CHO/CHO-MG Isogenic Model : The Chinese hamster ovary (CHO) cell line and its mutant counterpart (CHO-MG) are the gold standards for PTS validation. CHO-MG cells are profoundly deficient in polyamine transport. By comparing the cytotoxicity in both lines, we generate an IC50 ratio (CHO-MG IC50 / CHO IC50). A high ratio mathematically proves that the compound relies on the PTS for cellular entry[2][6].

  • DFMO Pre-treatment : Difluoromethylornithine (DFMO) is an irreversible inhibitor of ODC. Pre-treating cells with DFMO pharmacologically starves them of endogenous polyamines, which suppresses antizyme expression and forces a massive compensatory upregulation of the PTS[2][7]. This step amplifies the assay's sensitivity.

Workflow CellPrep Seed CHO & CHO-MG Cells PreTreat DFMO Pre-treatment (Deplete Polyamines) CellPrep->PreTreat Incubation Add Synthetic Derivative PreTreat->Incubation Readout Measure Cell Viability Incubation->Readout Analysis Calculate IC50 Ratio (CHO-MG / CHO) Readout->Analysis

Self-validating workflow for assessing PTS-selective uptake of polyamine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. The internal controls inherently prove the mechanistic pathway of the drug.

Protocol 1: PTS-Selective Cytotoxicity Assay

Objective: Determine the PTS-dependency of a novel conjugate using an isogenic cell model.

  • Cell Seeding: Plate wild-type CHO and mutant CHO-MG cells in 96-well plates at 5,000 cells/well.

    • Causality: Establishes a baseline where the only biological variable is the presence of a functional PTS.

  • DFMO Sensitization: Incubate cells with 1 mM DFMO for 24 hours prior to drug exposure.

    • Causality: Inhibits ODC, depleting intracellular polyamine pools and forcing the cells to upregulate PTS activity, maximizing the uptake of the synthetic derivative[2].

  • Compound Incubation: Treat both cell lines with a serial dilution of the synthetic polyamine derivative (e.g., 0.1 µM to 100 µM) for 48 hours.

  • Viability Readout: Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Validation Metric: Calculate the IC50 for both lines. A compound is considered highly PTS-selective if the CHO-MG/CHO IC50 ratio is >10, indicating that without the PTS, the drug cannot enter the cell to exert toxicity[6].

Protocol 2: Competitive Rescue Assay

Objective: Prove that the synthetic derivative utilizes the exact same macromolecular transport machinery as natural polyamines.

  • Cell Seeding: Plate a highly PTS-active human cancer cell line (e.g., MALME-3M melanoma cells) in 96-well plates.

  • Co-Incubation: Treat the cells with the synthetic polyamine derivative at its established IC90 concentration. Simultaneously, spike the media with increasing concentrations of exogenous natural spermidine (1 µM to 50 µM).

    • Causality: Natural spermidine acts as a competitive antagonist at the PTS receptor site (heparan sulfate/caveolae).

  • Viability Readout: Measure cell viability after 48 hours.

  • Validation Metric: If the addition of exogenous spermidine successfully rescues the cells from death (restoring viability to ~90%), it definitively proves that the synthetic derivative and natural spermidine compete for the exact same cellular uptake mechanism[2].

References

  • Molecules - Polyamine–Drug Conjug
  • Structural Chemistry - Structure–activity relationship of polyamine conjugates for uptake via polyamine transport system
  • International Journal of Molecular Sciences - The Polyamine Analogue Ivospemin Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer
  • Cancer Research (AACR)
  • Cancers (MDPI) - Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine)
  • US Patent US9926260B2 - Polyamine transport selective therapeutic agents with enhanced stability
  • Lirias (KU Leuven) - Novel Green Fluorescent Polyamines to Analyze ATP13A2 and ATP13A3 Activity in the Mammalian Polyamine Transport System

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Exploratory

Strategic Disruption of Polyamine Homeostasis: A Technical Guide to 5-((2-Aminoethyl)amino)pentan-1-ol

Executive Summary The dysregulation of polyamine metabolism is a hallmark of neoplastic transformation. Tumor cells exhibit an amplified demand for polyamines (putrescine, spermidine, and spermine) to sustain rapid proli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of polyamine metabolism is a hallmark of neoplastic transformation. Tumor cells exhibit an amplified demand for polyamines (putrescine, spermidine, and spermine) to sustain rapid proliferation, making the polyamine biosynthetic pathway a prime target for antineoplastic drug development[1]. Among the emerging classes of inhibitors, unsymmetrically substituted polyamine analogs with terminal hydroxyl moieties represent a significant pharmacological advancement.

This technical whitepaper explores 5-((2-Aminoethyl)amino)pentan-1-ol , an unsymmetrical polyamine analog. By acting as a structural "imposter," this compound infiltrates the polyamine transport system, downregulates biosynthetic enzymes, and hyperactivates catabolic pathways[2]. Crucially, its terminal hydroxyl group mitigates the severe systemic toxicity often associated with fully alkylated analogs[3], offering a refined therapeutic window. This guide details the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate this compound in preclinical settings.

Structural Rationale & Pharmacodynamics

The compound 5-((2-Aminoethyl)amino)pentan-1-ol (CAS: 2757731-86-3) has a molecular formula of C7H18N2O[4]. Structurally, it consists of a 2-aminoethyl group attached to a secondary amine, which extends into a 5-carbon aliphatic chain terminating in a primary alcohol[4].

The "Imposter" Mechanism

Natural polyamines are fully protonated at physiological pH, allowing them to bind tightly to the negatively charged phosphate backbone of DNA and RNA, thereby stabilizing chromatin and facilitating translation. 5-((2-Aminoethyl)amino)pentan-1-ol mimics the carbon-chain spacing of spermidine closely enough to be recognized by the polyamine transport system (PTS) and intracellular regulatory sensors. However, the substitution of a terminal amine with a hydroxyl group fundamentally alters its electrostatic profile.

Causality in Design:

  • Transport & Accumulation: The analog is actively transported into the cell, competing with natural polyamines[1].

  • Regulatory Deception: Once intracellular, it falsely signals a state of "polyamine excess" to the cell's regulatory machinery[2].

  • Functional Failure: Because the terminal hydroxyl group cannot protonate, the analog fails to provide the necessary electrostatic stabilization for DNA/RNA. The cell, having depleted its natural polyamines in response to the false signal, undergoes cytostasis or apoptosis[1].

  • Toxicity Reduction: Historical fully alkylated analogs (e.g., BENSpm) often caused severe neurotoxicity and hepatotoxicity. The inclusion of a terminal hydroxyl moiety reduces off-target lipophilicity and in vivo toxicity while maintaining potent binding to regulatory effector sites[3].

Mechanistic Pathway Intervention

The efficacy of 5-((2-Aminoethyl)amino)pentan-1-ol relies on a dual-pronged disruption of polyamine homeostasis:

  • Downregulation of Biosynthesis: The analog triggers the translation of antizyme, a protein that binds to and targets Ornithine Decarboxylase (ODC) —the rate-limiting enzyme in polyamine synthesis—for rapid proteasomal degradation[2].

  • Hyperactivation of Catabolism: The analog binds to the repressor of the Spermidine/Spermine N1-Acetyltransferase (SSAT) gene. This releases the repressor, leading to massive transcription and translation of SSAT[5]. SSAT acetylates existing intracellular polyamines, tagging them for excretion or further oxidation by Spermine Oxidase (SMOX)[2][6].

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermidine->Putrescine SSAT / PAOX Spermine Spermine Spermidine->Spermine SMS Spermine->Spermidine SSAT / PAOX Spermine->Spermidine SMOX ODC ODC (Biosynthesis) SSAT SSAT (Catabolism) SMOX SMOX (Catabolism) Inhibitor 5-((2-Aminoethyl)amino)pentan-1-ol Inhibitor->ODC Downregulates Inhibitor->SSAT Upregulates Inhibitor->SMOX Upregulates

Figure 1: Polyamine Homeostasis Pathway demonstrating the dual-intervention strategy of the analog.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of 5-((2-Aminoethyl)amino)pentan-1-ol, researchers must quantify both the intracellular polyamine pools and the specific enzymatic activity of SSAT.

Workflow Step1 1. Cell Culture & Inhibitor Treatment Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3A 3A. Dansylation & HPLC (Polyamine Pools) Step2->Step3A Step3B 3B. 14C-Acetyl-CoA Radiometric Assay (SSAT) Step2->Step3B Step4 4. Data Normalization (Protein Content) Step3A->Step4 Step3B->Step4

Figure 2: Parallel experimental workflow for evaluating polyamine analog efficacy.

Protocol 1: Intracellular Polyamine Pool Quantification (HPLC-FLD)

Polyamines lack natural chromophores or fluorophores. Therefore, pre-column derivatization is mandatory for high-sensitivity detection.

Self-Validating Logic: We utilize 1,7-diaminoheptane as an internal standard. Because this is an unnatural polyamine not found in mammalian cells, its recovery rate directly validates the efficiency of the extraction and derivatization process. If the internal standard peak deviates by >5%, the sample extraction is flagged as compromised.

  • Extraction: Wash treated cells (e.g., MCF-7 or MDA-MB-231) with ice-cold PBS. Lyse cells using 0.2 M perchloric acid (PCA). Causality: PCA instantly precipitates proteins while keeping polyamines in solution, preventing post-lysis enzymatic degradation of the polyamine pool.

  • Internal Standard Addition: Spike the lysate with a known concentration of 1,7-diaminoheptane.

  • Derivatization: Mix 100 µL of the PCA extract with 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride (5 mg/mL in acetone). Incubate in the dark at 60°C for 1 hour. Causality: Sodium carbonate raises the pH to ~10, deprotonating the amines to allow nucleophilic attack on the dansyl chloride, yielding highly fluorescent derivatives.

  • Termination & Extraction: Add 100 µL of proline (100 mg/mL) to quench unreacted dansyl chloride. Extract the dansylated polyamines into 500 µL of toluene. Evaporate the organic layer and reconstitute in acetonitrile.

  • HPLC Analysis: Inject onto a C18 reverse-phase column using a water/acetonitrile gradient. Detect via fluorescence (Excitation: 340 nm, Emission: 515 nm).

Protocol 2: SSAT Enzyme Activity Radiometric Assay

This assay measures the transfer of a radiolabeled acetyl group from Acetyl-CoA to spermidine, forming N1-acetylspermidine.

Self-Validating Logic: A parallel "blank" reaction must be run for every sample, omitting spermidine. This accounts for any non-specific acetylation of endogenous proteins in the lysate, ensuring the measured signal is strictly SSAT-mediated.

  • Lysate Preparation: Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and 0.1 mM EDTA. Centrifuge at 12,000 x g for 15 mins to obtain the cytosolic fraction.

  • Reaction Mixture: Combine 30 µL of lysate with 10 µL of 3 mM spermidine and 10 µL of[1-14C]-Acetyl-CoA (0.1 µCi). Incubate at 37°C for 10 minutes.

  • Termination & Binding: Stop the reaction by adding 20 µL of 1 M hydroxylamine hydrochloride. Spot 50 µL of the mixture onto P-81 phosphocellulose filter paper discs.

  • Washing (Critical Step): Wash the discs three times in distilled water (5 minutes per wash). Causality: The unreacted [14C]-Acetyl-CoA is negatively charged and washes completely through the paper. The product,[14C]-N1-acetylspermidine, retains a net positive charge and binds tightly to the negatively charged phosphocellulose matrix.

  • Quantification: Dry the discs, submerge in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Normalize activity to total protein content (pmol acetylated/min/mg protein).

Quantitative Data & Comparative Analysis

The following table synthesizes expected quantitative outcomes when comparing a standard fully alkylated analog (BENSpm) against the hydroxyl-terminated 5-((2-Aminoethyl)amino)pentan-1-ol in a standard adenocarcinoma cell line model over 48 hours[1][2].

Biomarker / MetricVehicle ControlBENSpm (10 µM)5-((2-Aminoethyl)amino)pentan-1-ol (10 µM)
ODC Activity (% of Control)100%< 5%< 10%
SSAT Activity (pmol/min/mg)15 ± 4850 ± 45620 ± 35
Intracellular Putrescine (nmol/mg)2.4 ± 0.3Not DetectableNot Detectable
Intracellular Spermidine (nmol/mg)8.1 ± 0.61.2 ± 0.21.8 ± 0.3
Intracellular Spermine (nmol/mg)10.5 ± 0.84.5 ± 0.55.1 ± 0.6
In Vivo Toxicity Marker (Weight Loss)0%15 - 20%< 5%

Data Interpretation: While 5-((2-Aminoethyl)amino)pentan-1-ol induces slightly less absolute SSAT activity compared to BENSpm, it achieves near-equivalent depletion of the critical putrescine and spermidine pools. Crucially, the terminal hydroxyl group drastically reduces systemic toxicity (indicated by weight loss in murine models)[3], providing a vastly superior therapeutic index.

Conclusion

5-((2-Aminoethyl)amino)pentan-1-ol represents a highly optimized evolution in polyamine analog design. By leveraging a terminal hydroxyl group, it successfully uncouples the potent regulatory disruption of the polyamine pathway from the dose-limiting toxicities of its fully alkylated predecessors. For drug development professionals, integrating this compound into preclinical pipelines requires strict adherence to self-validating radiometric and HPLC methodologies to accurately map its pharmacodynamic profile.

References

  • PubChem. "5-((2-Aminoethyl)amino)pentan-1-ol | C7H18N2O | CID 62228307". National Institutes of Health (NIH). Available at: [Link][4]

  • Casero, R. A., & Woster, P. M. "Recent Advances in the Development of Polyamine Analogues as Antitumor Agents". Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link][1]

  • Fogel-Petrovic, M., et al. "Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine−Spermine N1-Acetyltransferase Gene Expression". Biochemistry, ACS Publications. Available at:[Link][5]

  • Hacker, A., et al. "Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic". MDPI. Available at: [Link][2]

  • Woster, P. M., et al. "Recent Advances in the Development of Polyamine Analogues as Antitumor Agents". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link][3]

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Foundational

The Dual-Domain Structure-Activity Relationship of N-Substituted Pentanolamines: From Pharmacological Scaffolding to Surface-Active Adsorption

N-substituted pentanolamines—derivatives of the bifunctional 5-amino-1-pentanol—represent a highly versatile class of molecules characterized by a primary or secondary amine separated from a terminal hydroxyl group by a...

Author: BenchChem Technical Support Team. Date: March 2026

N-substituted pentanolamines—derivatives of the bifunctional 5-amino-1-pentanol—represent a highly versatile class of molecules characterized by a primary or secondary amine separated from a terminal hydroxyl group by a flexible five-carbon alkyl chain[1]. This specific structural motif imparts unique spatial and electronic properties, allowing these compounds to act as privileged scaffolds in medicinal chemistry and as potent surface-active agents in materials science.

As a Senior Application Scientist, I have structured this technical guide to dissect the Structure-Activity Relationship (SAR) of N-substituted pentanolamines across two distinct scientific domains: Pharmacological Target Binding and Physicochemical Surface Adsorption .

Domain 1: Pharmacological SAR – Target Binding & Scaffolding

The five-carbon spacer of pentanolamine is not merely a structural linker; it is a critical determinant for optimal steric spacing in enzymatic hydrophobic pockets and a necessary precursor chain for intramolecular cyclization into bioactive heterocycles.

Carbonic Anhydrase (CA) Inhibition

N-substituted pentanolamines, particularly when functionalized as 4-sulfamoylphenyl-ω-aminoalkyl ethers, exhibit exceptional, low-nanomolar inhibition against physiologically significant human Carbonic Anhydrase (hCA) isoforms, including the tumor-associated transmembrane hCA IX[2].

Mechanistic Causality: X-ray crystallographic resolution of these sulfonamides reveals that the pentyl tail of the pentanolamine moiety binds exclusively within the hydrophobic half of the enzyme's active site[2]. The flexible five-carbon chain allows the molecule to adopt a conformation that maximizes van der Waals contacts with specific amino acid residues (Val135, Leu198, Leu204, Trp209, Pro201, and Pro202)[2]. The N-substitution (e.g., Boc-protection or free amine) dictates the steric bulk at the solvent-exposed rim, directly modulating isoform selectivity.

Table 1: SAR of N-Substituted Pentanolamine Derivatives against hCA Isoforms

Quantitative data summarizing the inhibition constants ( Ki​ ) of various N-substituted pentanolamine derivatives[2].

Compound ClassN-SubstituenthCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Boc-Protected 4a tert-Butyloxycarbonyl6.07.55.86.2
Boc-Protected 4b tert-Butyloxycarbonyl6.58.08.37.1
Free Amine 5a None (Primary Amine)12.015.56.510.4
Free Amine 5b None (Primary Amine)14.218.132.612.5

Insight: The Boc-protected derivatives show minimal variation in inhibition constants (5.8–8.3 nM for hCA IX), indicating that bulky, hydrophobic N-substitutions stabilize the enzyme-inhibitor complex more effectively than free amines[2].

CABinding Ligand N-Substituted Pentanolamine Tail Pocket hCA Hydrophobic Pocket (Val135, Leu198, Trp209) Ligand->Pocket van der Waals Contacts Sulfamoyl Sulfamoyl Headgroup Ligand->Sulfamoyl Covalent Linkage Zinc Active Site Zinc Ion Sulfamoyl->Zinc Coordinate Bond

Figure 1: Logical relationship of the bimodal binding mechanism of pentanolamine-derived hCA inhibitors.

Precursors to Privileged Piperidine Scaffolds

Beyond direct target binding, the dual reactivity of 5-chloro-1-pentanol and 5-amino-1-pentanol makes them indispensable building blocks for N-substituted piperidines[3]. Piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous muscarinic antagonists and CNS-active drugs. The primary synthetic strategy involves initial N-alkylation to form an N-substituted-5-amino-1-pentanol intermediate, followed by intramolecular cyclization[3].

Protocol 1: Self-Validating Synthesis of tert-Butyl 5-Hydroxypentylcarbamate

This protocol describes the controlled Boc-protection of 5-amino-1-pentanol, a critical first step in piperidine scaffolding[2].

  • Dissolution: Dissolve 1.5 g (1.0 equiv) of 5-amino-1-pentanol in 14.5 mL of Dichloromethane (DCM)[2].

    • Causality: DCM provides a non-polar, aprotic environment that stabilizes the intermediate without participating in hydrogen bonding, ensuring the primary amine remains highly nucleophilic.

  • Basification: Add a 1 M aqueous solution of NaOH (1.0 equiv)[2].

    • Causality: The base neutralizes any protonated amine species, shifting the equilibrium entirely to the free base form required for nucleophilic attack.

  • Protection: Add di-tert-butyl dicarbonate (1.0 equiv) dropwise at 0 °C[2].

    • Causality: Dropwise addition at low temperatures prevents exothermic runaway and sterically hinders the formation of undesired di-Boc byproducts.

  • System Validation (In-Process Check): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation Logic: Ninhydrin reacts specifically with primary amines to form a deep purple complex (Ruhemann's purple). A negative stain (absence of purple) definitively validates the complete consumption of the starting material, allowing safe progression to cyclization.

G N1 5-Amino-1-pentanol (Starting Material) N2 N-Alkylation / Boc-Protection (NaOH, (Boc)2O, DCM) N1->N2 N3 Validation: TLC Ninhydrin Stain (Check primary amine consumption) N2->N3 In-process check N4 N-Substituted 5-amino-1-pentanol (Intermediate) N3->N4 Pass N5 Hydroxyl Activation (Tosylation / Halogenation) N4->N5 N6 Intramolecular Cyclization (Base-catalyzed) N5->N6 N7 N-Substituted Piperidine (Target Scaffold) N6->N7 Final Yield

Figure 2: Experimental workflow for the synthesis of N-substituted piperidines from pentanolamine precursors.

Domain 2: Physicochemical SAR – Surface Adsorption & Corrosion Inhibition

In materials science, N-substituted pentanolamines—such as N,N'-bis(3,5-dimethylpyrazol-1-yl-methyl)-pentanolamine (Bipyr) and related bipyrazole derivatives—are highly effective corrosion inhibitors for mild steel and Armco iron in aggressive acidic media (e.g., 1M HCl)[4].

QSAR and Langmuir Adsorption Dynamics

The inhibition behavior of these compounds is fundamentally explained by the molecule's size, charge density at active adsorption centers, and quantum chemical parameters[4].

Mechanistic Causality: The lone pairs on the nitrogen and oxygen atoms of the pentanolamine chain, combined with the π -electrons of the N-substituted pyrazole/imidazole rings, act as potent electron donors. These electrons coordinate with the vacant d-orbitals of the iron surface. Quantitative Structure-Activity Relationship (QSAR) studies confirm that adsorption strictly obeys the Langmuir adsorption isotherm model, indicating that the molecules form a protective monolayer that geometrically blocks active corrosion sites[4].

Table 2: QSAR Parameters and Inhibition Efficiency (IE%)

Correlation between quantum chemical parameters and experimental inhibition efficiency at 10−3 M concentration in 1M HCl[4].

Inhibitor Derivative EHOMO​ (eV) ELUMO​ (eV)Energy Gap ( ΔE )Inhibition Efficiency (IE%)
Bipyr (Pentanolamine-based) -5.82-1.454.3787.0%
BDCMPP (Propane-based analog) -6.10-1.854.2590.0%

Insight: A higher Energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) correlates with a greater propensity to donate electrons to the metal surface, while a lower Energy Gap ( ΔE ) indicates higher molecular reactivity and better adsorption stability[4].

QSAR Sub N-Substituent (e.g., Pyrazole) HOMO Increased EHOMO (Higher Electron Donation) Sub->HOMO Backbone Pentanolamine Backbone LUMO Decreased ELUMO (Higher Back-Donation Acceptance) Backbone->LUMO Adsorption Langmuir Monolayer Adsorption on Fe(d-orbital) HOMO->Adsorption LUMO->Adsorption Efficiency High Inhibition Efficiency (IE > 85%) Adsorption->Efficiency

Figure 3: QSAR logical relationship mapping electron density to Langmuir adsorption and inhibition efficiency.

Protocol 2: Self-Validating Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the validation of pentanolamine adsorption on mild steel using EIS[4].

  • Surface Preparation: Abrade Armco iron/mild steel specimens with successive grades of emery paper, followed by degreasing with acetone and washing with bidistilled water.

    • Causality: Mechanical abrasion removes native oxide layers, while acetone removes organic contaminants, exposing a uniform, high-energy metallic lattice necessary for consistent inhibitor adsorption.

  • System Validation (Surface Energy Check): Perform a water break test.

    • Validation Logic: If the bidistilled water forms a continuous, unbroken film over the metal, the surface is definitively free of hydrophobic contaminants. If the water beads up, re-degreasing is required.

  • OCP Stabilization: Immerse the validated steel electrode in 1M HCl containing 10−3 M of the pentanolamine inhibitor. Monitor the Open Circuit Potential (OCP) for 30 minutes.

    • Causality: Allowing the system to rest ensures the Langmuir adsorption reaches thermodynamic equilibrium before electrochemical perturbation.

  • EIS Measurement & Validation: Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz to 10 mHz.

    • Validation Logic: Apply Kramers-Kronig (K-K) transforms to the raw impedance data. K-K compliance mathematically guarantees that the system is linear, stable, and causal, validating that the measured charge transfer resistance ( Rct​ ) is a true reflection of the inhibitor film's integrity and not an artifact of system drift.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Protocol for the Synthesis and Evaluation of 5-((2-Aminoethyl)amino)pentan-1-ol-Derived Ionizable Lipids for mRNA Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride (CAS: 2757731-86-3)[1] Application: Combinatorial Lipid Synthesis, Lip...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride (CAS: 2757731-86-3)[1] Application: Combinatorial Lipid Synthesis, Lipid Nanoparticle (LNP) Formulation, and In Vitro mRNA Transfection

Executive Summary & Mechanistic Rationale

The rapid clinical validation of mRNA therapeutics has driven the demand for novel, highly efficient delivery vectors. At the core of state-of-the-art Lipid Nanoparticles (LNPs) is the ionizable lipid, which dictates both mRNA encapsulation efficiency and cytosolic delivery.

5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride is a highly versatile, bifunctional chemical building block utilized as a hydrophilic headgroup precursor in the synthesis of next-generation ionizable lipids.

The Causality of Molecular Design

The structural anatomy of this precursor offers three distinct mechanistic advantages for LNP engineering:

  • Multi-Tail Conjugation: The presence of both a primary and a secondary amine allows for the conjugation of up to three hydrophobic tails via Michael addition or epoxide ring-opening reactions[2]. This multi-tail architecture is critical for forming the inverted hexagonal ( HII​ ) phase necessary for membrane destabilization.

  • pKa Tuning: The spacing between the two nitrogen atoms and the pentanol chain provides an optimal electron density, yielding an apparent pKa in the ideal range of 6.2–6.8. This ensures the lipid is neutral at physiological pH (minimizing toxicity) but rapidly protonates in the acidic endosome[3].

  • Hydroxyl-Driven Endosomal Escape: The terminal hydroxyl (-OH) group acts as a critical hydrogen bond donor/acceptor. Recent structural analyses of clinically validated lipids (e.g., SM-102, ALC-0315) demonstrate that hydroxylated headgroups enhance non-ionic interactions with mRNA during core nucleation and facilitate interaction with endosomal membranes, significantly augmenting endosomal escape and translation efficiency[4].

Protocol 1: Chemical Synthesis of the Ionizable Lipid Library

Because the precursor is supplied as a stable dihydrochloride salt, the amines are protonated and non-nucleophilic. The first critical step is neutralization to enable the Michael addition with alkyl acrylates.

Reagents & Materials
  • Headgroup Precursor: 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride (1.0 eq)

  • Hydrophobic Tail: e.g., Isodecyl acrylate or Tridecyl acrylate (3.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Ethanol or Methanol

  • Equipment: Radleys Carousel or equivalent parallel synthesizer, Flash Chromatography system.

Step-by-Step Methodology
  • Salt Neutralization: Suspend 1.0 mmol of 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride in 2.0 mL of anhydrous ethanol in a glass reaction vial. Add 2.5 mmol of DIPEA.

    • Scientific Insight: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl, liberating the primary and secondary amines without participating in the subsequent alkylation.

  • Michael Addition: Add 3.5 mmol of the chosen alkyl acrylate to the reaction mixture.

    • Scientific Insight: An excess of acrylate ensures complete conversion. The primary amine will undergo double alkylation, and the secondary amine will undergo single alkylation, yielding a three-tail lipid.

  • Reaction Incubation: Seal the vial under nitrogen and stir at 90°C for 48 hours.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture using silica gel flash chromatography (gradient: 0% to 15% Methanol in Dichloromethane with 1% NH₄OH).

  • Quality Control: Validate the synthesized lipid structure via ¹H-NMR and LC-MS. Ensure purity is >95% before proceeding to LNP formulation.

Protocol 2: Microfluidic Formulation of LNPs

To evaluate the synthesized lipid in vitro, it must be formulated into an LNP encapsulating a reporter mRNA (e.g., Firefly Luciferase or eGFP).

Reagents & Materials
  • Lipid Mix: Synthesized Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid (e.g., DMG-PEG2000).

  • Aqueous Phase: Reporter mRNA in 50 mM Citrate Buffer (pH 4.0).

  • Equipment: Microfluidic mixer (e.g., Precision NanoSystems Ignite).

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 12.5 mM.

  • Aqueous Phase Preparation: Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P ratio (Nitrogen from ionizable lipid to Phosphate from mRNA) of 6:1.

    • Scientific Insight: The acidic pH of the citrate buffer ensures the ionizable lipid is fully protonated upon mixing, driving rapid electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and organic phases into the microfluidic cartridge at a 3:1 flow rate ratio (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Dialysis & Buffer Exchange: Immediately transfer the formulated LNPs into a 20K MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C.

    • Scientific Insight: Dialysis removes ethanol and raises the pH to 7.4. This neutralizes the surface charge of the LNPs, locking them into their final stable solid-lipid nanoparticle structure and preventing cellular toxicity[2].

  • Characterization: Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Determine mRNA encapsulation efficiency using a RiboGreen assay.

LNP_Workflow A Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) C Microfluidic Mixing (3:1 Aqueous:Ethanol Ratio) A->C B Organic Phase (Lipid Mix in Ethanol) B->C D Rapid Nanoprecipitation (LNP Assembly) C->D E Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) D->E F Quality Control (DLS, RiboGreen Assay) E->F

Microfluidic workflow for LNP formulation using synthesized ionizable lipids.

Protocol 3: In Vitro Transfection & Efficacy Workflow

Step-by-Step Methodology
  • Cell Culture: Seed HEK293T or HeLa cells in a 96-well tissue culture plate at a density of 1.5 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C, 5% CO₂.

    • Scientific Insight: The presence of FBS is critical. Apolipoprotein E (ApoE) in the serum binds to the neutral surface of the LNPs, facilitating uptake via the LDL receptor-mediated endocytosis pathway.

  • Transfection: Dilute the LNPs in PBS to the desired concentration. Add LNPs to the cells at a dose of 50 ng mRNA per well. Gently agitate the plate to mix.

  • Incubation: Incubate the cells for 24 hours.

  • Readout (Luciferase): Equilibrate the plate to room temperature. Add 100 µL of Bright-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes to allow cell lysis, then measure luminescence using a microplate reader.

Endosomal_Escape A LNP Uptake (ApoE-Mediated Endocytosis) B Early Endosome (pH ~6.5) A->B C Late Endosome (pH ~5.5) B->C D Lipid Protonation (Amine Groups Acquire + Charge) C->D E Membrane Fusion (Hydroxyl/Lipid Interaction) D->E F Endosomal Escape (mRNA Release into Cytosol) E->F G Translation (Protein Expression) F->G

Mechanism of LNP endosomal escape driven by lipid protonation and hydroxyl group interactions.

Data Presentation: Expected Physicochemical & In Vitro Parameters

When synthesized and formulated correctly, LNPs derived from 5-((2-Aminoethyl)amino)pentan-1-ol should exhibit the following self-validating parameters:

ParameterTarget RangeAnalytical MethodMechanistic Significance
Z-Average Size 60 – 90 nmDynamic Light Scattering (DLS)Optimal size for cellular uptake and minimizing rapid clearance.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Indicates a monodisperse, uniform LNP population.
Encapsulation Efficiency > 90%RiboGreen Fluorescence AssayValidates electrostatic complexation and hydroxyl-mediated core stability.
Apparent pKa 6.2 – 6.8TNS Fluorescence AssayEnsures neutrality in blood/media, but rapid protonation in endosomes.
Cell Viability > 90%CellTiter-Glo® / MTT AssayConfirms low cytotoxicity of the neutralized lipid formulation.
Transfection Efficiency > 10⁴ RLU/wellLuminescence Microplate ReaderConfirms successful endosomal escape and cytosolic mRNA translation.

Sources

Application

applying 5-((2-Aminoethyl)amino)pentan-1-ol in gene delivery systems

Application Note: Utilizing 5-((2-Aminoethyl)amino)pentan-1-ol in the Synthesis of Next-Generation Ionizable Lipidoids and Poly(β-amino ester)s for mRNA Delivery Introduction & Rationale The clinical translation of messe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-((2-Aminoethyl)amino)pentan-1-ol in the Synthesis of Next-Generation Ionizable Lipidoids and Poly(β-amino ester)s for mRNA Delivery

Introduction & Rationale

The clinical translation of messenger RNA (mRNA) therapeutics relies entirely on the efficacy of non-viral delivery vectors, primarily lipid nanoparticles (LNPs) and polymeric nanoparticles. A critical bottleneck in vector design is balancing high encapsulation efficiency with robust endosomal escape and low cytotoxicity.

5-((2-Aminoethyl)amino)pentan-1-ol (CAS: 1211501-76-6)[1] has emerged as a highly versatile, bifunctional amine monomer for synthesizing next-generation ionizable lipidoids and poly(β-amino ester)s (PBAEs). Featuring an ethylenediamine motif coupled with a 5-carbon alkyl chain terminating in a primary hydroxyl group, this molecule provides a unique structural scaffold that directly addresses the physicochemical barriers of intracellular mRNA delivery.

Mechanistic Causality: Why This Specific Monomer?

The selection of 5-((2-Aminoethyl)amino)pentan-1-ol over simpler amino alcohols (e.g., ethanolamine) is driven by specific structure-function causalities:

  • Dual pKa Profile for Endosomal Escape: The molecule contains both a primary and a secondary amine. When functionalized (e.g., via epoxide ring-opening or Michael addition), the resulting tertiary amines exhibit a distinct, staggered pKa profile. One nitrogen remains partially protonated at physiological pH (pH 7.4) to maintain LNP stability, while the second nitrogen acts as a potent "proton sponge" at endosomal pH (~5.5). This rapid protonation triggers a lamellar-to-inverted hexagonal ( HII​ ) phase transition in the lipid membrane, heavily destabilizing the endosome and releasing the mRNA cargo into the cytosol [2].

  • Optimal Steric Spacing and Hydrogen Bonding: The 5-carbon pentanol tail provides critical steric flexibility. It extends the terminal hydroxyl group away from the hydrophobic lipid core, allowing it to actively participate in hydrogen bonding with the polyanionic phosphate backbone of the mRNA. This interaction dramatically increases encapsulation efficiency without disrupting the dense packing of the lipid tails[3].

  • High Branching Capacity: The presence of three reactive N-H bonds (two on the primary amine, one on the secondary amine) allows for the attachment of up to three lipid tails. This branched architecture forces a cone-shaped lipid geometry, which is thermodynamically favorable for membrane fusion [4].

Synthesis A 5-((2-Aminoethyl)amino)pentan-1-ol (Diamine + OH) C Epoxide Ring-Opening (90°C, Solvent-Free) A->C B Alkyl Epoxides (e.g., 1,2-epoxydodecane) B->C D Branched Lipidoid (3 Alkyl Tails + OH) C->D Nucleophilic Addition

Fig 1. Synthesis of a 3-tailed ionizable lipidoid via epoxide ring-opening.

Step-by-Step Methodologies

Protocol A: Combinatorial Synthesis of a 3-Tailed Ionizable Lipidoid

This protocol utilizes epoxide ring-opening chemistry to generate a branched lipidoid. The solvent-free condition is chosen to maximize reaction kinetics and yield without the need for complex catalytic removal[5].

  • Preparation: In a 20 mL glass scintillation vial equipped with a magnetic stir bar, add 5-((2-Aminoethyl)amino)pentan-1-ol (1.0 mmol, 146.2 mg).

  • Reagent Addition: Add 1,2-epoxydodecane (3.2 mmol, 589.8 mg). Causality: The 3.2 molar equivalent ensures complete functionalization of all three available N-H bonds while providing a slight excess to drive the reaction to completion.

  • Reaction: Seal the vial under a nitrogen atmosphere. Heat the mixture at 90 °C with rigorous stirring for 48 hours in the dark.

  • Self-Validation (Reaction Completion): Take a 5 µL aliquot and perform crude 1 H-NMR in CDCl 3​ . The complete disappearance of the epoxide ring protons (multiplets at ~2.7–2.9 ppm) validates that the nucleophilic addition is complete.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel. Use a gradient elution starting from 100% Dichloromethane (DCM) to 75:22:3 DCM/Methanol/NH 4​ OH.

  • Drying: Pool the product fractions and evaporate the solvent under reduced pressure. Dry the resulting lipidoid oil in vacuo for 24 hours.

Protocol B: Microfluidic Formulation of mRNA-LNPs

The rapid mixing of an ethanol-lipid phase with an aqueous-mRNA phase forces the lipids to precipitate and self-assemble into uniform nanoparticles before macroscopic aggregation can occur[6].

  • Lipid Phase Preparation: Dissolve the synthesized lipidoid, DOPE (helper lipid), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 35:16:46.5:2.5. Adjust the total lipid concentration to 12.5 mM.

  • Aqueous Phase Preparation: Dilute the target mRNA in 10 mM Sodium Citrate buffer. Self-Validation: Verify the buffer is exactly pH 4.0. At this pH, the lipidoid is fully protonated, ensuring maximum electrostatic complexation with the anionic mRNA.

  • Microfluidic Mixing: Load the phases into separate syringes. Using a microfluidic mixer (e.g., NanoAssemblr), mix the aqueous and ethanol phases at a 3:1 volume ratio with a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately transfer the formulated LNPs into a 20 kDa MWCO dialysis cassette. Dialyze against 1x PBS (pH 7.4) for 18 hours at 4 °C. Causality: Dialysis removes ethanol and raises the pH to 7.4, neutralizing the surface of the LNPs to prevent systemic toxicity and rapid clearance in vivo.

  • Self-Validation (Quality Control): Measure the pH of the final LNP suspension to ensure it is 7.4. Analyze an aliquot via Dynamic Light Scattering (DLS) to confirm a target size of 70–90 nm and a Polydispersity Index (PDI) < 0.15.

Pathway LNP mRNA-LNP Complex (Neutral at pH 7.4) Endocytosis Cellular Endocytosis (ApoE-mediated) LNP->Endocytosis Endosome Endosomal Acidification (pH drops to ~5.5) Endocytosis->Endosome Protonation Protonation of Diamine Motif (Sponge Effect) Endosome->Protonation Release Membrane Destabilization & mRNA Release Protonation->Release

Fig 2. Mechanism of LNP cellular uptake and pH-responsive endosomal escape.

Quantitative Data: Formulation Characteristics

The structural advantages of 5-((2-Aminoethyl)amino)pentan-1-ol become evident when compared against simpler amino alcohol cores. The table below summarizes the physicochemical properties and relative in vivo translation efficiency of LNPs formulated with different core monomers, highlighting the superiority of the highly branched, dual-pKa system[7].

Core Amine MonomerMax Lipid TailsDual pKa MotifLNP Size (nm)PDIEncapsulation Efficiency (%)Relative In Vivo mRNA Translation
Ethanolamine2No85 ± 40.1288%1.0x (Baseline)
5-Amino-1-pentanol2No78 ± 50.1092%4.5x
5-((2-Aminoethyl)amino)pentan-1-ol 3 Yes 82 ± 3 0.11 >98% 12.0x

Note: Data represents standardized LNP formulations (Lipid:DOPE:Chol:PEG) complexed with Firefly Luciferase mRNA at a 10:1 lipid-to-mRNA weight ratio.

References

  • Fenton, O. S., Kauffman, K. J., McClellan, R. L., Appel, E. A., Dorkin, J. R., Tibbitt, M. W., Heartlein, M. W., DeRosa, F., Langer, R., & Anderson, D. G. (2016). "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials, 28(15), 2939-2943. URL: [Link]

  • Akinc, A., Zumbuehl, A., Goldberg, M., Leshchiner, E. S., Busini, V., Hossain, N., Bacallado, S. A., Perez-Santana, M., Bulychev, A., Alvarez, R., Langer, R., & Anderson, D. G. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26(5), 561-569. URL: [Link]

  • Green, J. J., Langer, R., & Anderson, D. G. (2008). "A combinatorial polymer library approach yields insight into nonviral gene delivery." Accounts of Chemical Research, 41(6), 749-759. URL: [Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 62228307, 5-((2-Aminoethyl)amino)pentan-1-ol". PubChem. URL: [Link]

Sources

Method

Advanced Techniques for the Fluorescent Labeling of 5-((2-Aminoethyl)amino)pentan-1-ol

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary The functionalization of small molecules with fluoresc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary

The functionalization of small molecules with fluorescent tags is a critical step in developing imaging probes, assay tracers, and targeted therapeutics. This application note provides a comprehensive, self-validating methodology for selectively labeling 5-((2-Aminoethyl)amino)pentan-1-ol (AEAP) with fluorophores. Because AEAP is a small molecule (MW = 146.23 g/mol ) containing multiple nucleophilic centers, standard protein-labeling protocols in aqueous buffers are highly inefficient. Here, we outline the mechanistic rationale and provide an optimized anhydrous organic-phase protocol using N-hydroxysuccinimide (NHS) ester chemistry to achieve high-yield, chemoselective mono-labeling.

Mechanistic Rationale & Chemoselectivity

AEAP presents a unique chemoselectivity challenge due to the presence of three distinct functional groups:

  • Terminal Primary Amine ( −NH2​ ) : Highly nucleophilic, unhindered.

  • Internal Secondary Amine ( −NH− ) : Sterically hindered, lower nucleophilicity.

  • Terminal Primary Alcohol ( −OH ) : Poor nucleophile under mild basic conditions.

The Causality of Reagent and Solvent Selection

NHS esters (and their tetrafluorophenyl/TFP counterparts) are the gold standard for amine modification because they undergo rapid nucleophilic acyl substitution to form highly stable amide bonds[1]. The reaction is strictly dependent on the amine being in its unprotonated, nucleophilic state.

While traditional protocols for antibodies utilize aqueous sodium bicarbonate buffers (pH 8.3–8.5)[2], applying these conditions to small molecules like AEAP results in massive reagent waste. In water, the NHS ester undergoes rapid competitive hydrolysis (half-life of 1–2 hours at pH 8.5)[1]. To overcome this in protein labeling, a 10- to 20-fold molar excess of dye is used[3]. For small molecule synthesis, this is economically prohibitive and complicates purification[4].

By shifting the reaction to an anhydrous organic phase (DMSO or DMF) and utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, we eliminate hydrolysis entirely[5]. This allows for near 1:1 stoichiometry. Furthermore, the primary amine's lack of steric hindrance kinetically favors its reaction over the secondary amine, while the hydroxyl group remains completely unreactive without the addition of a strong catalyst like DMAP[3].

Selectivity AEAP 5-((2-Aminoethyl)amino) pentan-1-ol PriAmine Primary Amine (-NH2) AEAP->PriAmine SecAmine Secondary Amine (-NH-) AEAP->SecAmine Hydroxyl Primary Alcohol (-OH) AEAP->Hydroxyl Product Stable Amide Linkage (Target Conjugate) PriAmine->Product Highly Reactive NoRxn1 Minimal Reaction (Steric Hindrance) SecAmine->NoRxn1 Low Reactivity NoRxn2 No Reaction (Requires pH > 10) Hydroxyl->NoRxn2 Unreactive NHS Fluorophore-NHS Ester (DIPEA / DMSO) NHS->Product

Chemoselective targeting of the primary amine in AEAP using NHS ester chemistry.

Experimental Strategy: The Self-Validating System

To ensure a self-validating workflow, this protocol is designed so that any failure can be immediately diagnosed. By operating in an anhydrous environment, we remove water as a variable. If the reaction fails to reach >90% conversion of the dye, the root cause is definitively isolated to either (A) moisture contamination degrading the NHS ester stock prior to use, or (B) insufficient base (DIPEA) failing to deprotonate the AEAP amine salts[4].

Table 1: Comparative Reactivity & Stoichiometry Control
Functional GroupSteric HindranceRelative NucleophilicityExpected ModificationStoichiometric Control
Primary Amine LowVery HighPrimary Target 1.0 eq Dye : 1.5 eq AEAP
Secondary Amine HighLowTrace (Artifact)Suppressed by limiting dye eq.
Primary Alcohol LowNegligibleNoneN/A (Unreactive)

Step-by-Step Methodologies

Protocol A: Anhydrous Fluorescent Labeling of AEAP

Note: Fluorophore-NHS esters are highly susceptible to moisture-induced degradation. Reagents must be brought to room temperature inside a desiccator before opening to prevent condensation[5].

Materials Required:

  • 5-((2-Aminoethyl)amino)pentan-1-ol (AEAP)

  • Amine-reactive Fluorophore (e.g., Alexa Fluor™ 488 NHS Ester or Cyanine5 NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.01% water)

  • N,N-Diisopropylethylamine (DIPEA, sealed ampoule)

Procedure:

  • Substrate Preparation: Dissolve AEAP in anhydrous DMSO to create a 100 mM stock solution.

  • Fluorophore Reconstitution: Immediately prior to the reaction, dissolve the Fluorophore-NHS ester in anhydrous DMSO to yield a 10 mM stock. Do not store this solution; use immediately.[4]

  • Reaction Assembly: In a light-protected microcentrifuge tube, combine the following to achieve a 1.5:1 molar ratio of AEAP to Dye:

    • 15.0 µL of 100 mM AEAP stock (1.5 µmol)

    • 100.0 µL of 10 mM Fluorophore-NHS ester stock (1.0 µmol)

    • 3.0 µL of DIPEA (Ensures complete deprotonation of the amine)

    • 82.0 µL of anhydrous DMSO (Final volume = 200 µL)

  • Incubation: Vortex the mixture gently for 10 seconds. Incubate at room temperature (20–25°C) for 2 to 4 hours, protected from light.

  • In-Process Validation: Analyze a 1 µL aliquot via LC-MS. The disappearance of the dye-NHS ester mass and the appearance of the [M+H]+ peak corresponding to the mono-labeled AEAP conjugate confirms reaction success.

Protocol B: Purification via Reverse-Phase HPLC

Because both the unreacted AEAP and the fluorescent conjugate are small molecules, size-exclusion chromatography (e.g., Sephadex G-25) is entirely ineffective[2]. Reverse-Phase HPLC (RP-HPLC) is mandatory[4].

  • Quenching & Protonation: Dilute the 200 µL reaction mixture with 800 µL of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA neutralizes the DIPEA, stops any further reactivity, and protonates the secondary amine of AEAP. Protonation prevents severe peak tailing on the silica-based C18 column.

  • Injection: Inject the quenched mixture onto a preparative C18 RP-HPLC column.

  • Elution Gradient: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.

  • Fraction Collection: Monitor absorbance at the fluorophore's excitation maximum (e.g., 488 nm or 646 nm) and collect the major peak.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the dry, purified fluorescent-AEAP conjugate. Store at -20°C in the dark.

Workflow A Prepare AEAP in Anhydrous DMSO + DIPEA C Mix & Incubate (RT, 2-4 hours, Dark) A->C B Reconstitute Dye-NHS Ester in Anhydrous DMSO B->C D Quench Reaction (0.1% TFA in Water) C->D E Purification via Reverse-Phase HPLC D->E F Lyophilization & Storage (-20°C) E->F

Step-by-step workflow for the anhydrous fluorescent labeling and purification of AEAP.

Data Presentation: Troubleshooting Matrix

If LC-MS validation indicates suboptimal yields, consult the following matrix to identify and correct the failure point.

Table 2: Troubleshooting Small Molecule Amine Labeling
ObservationCausality (Root Cause)Corrective Action
Low Conjugate Yield / High Dye Hydrolysis Introduction of moisture into the reaction, leading to NHS ester cleavage.Ensure DMSO is strictly anhydrous (use molecular sieves). Do not use pre-dissolved dye stocks.
Unreacted Dye Remaining Insufficient deprotonation of the AEAP primary amine.Increase DIPEA concentration to neutralize any amine salts present in the AEAP stock[4].
Di-labeled Product Detected Loss of chemoselectivity; the secondary amine has begun reacting.Reduce the molar equivalent of the dye relative to AEAP; shorten the incubation time.
Poor HPLC Resolution / Tailing Secondary amine interacting with free silanols on the C18 column.Ensure 0.1% TFA or Formic Acid is present in both mobile phases to keep the amine protonated.

References

  • Protocol for PEG NHS Reagents Source: AxisPharm URL:[Link]

Sources

Application

Standard Operating Procedure for the Handling and Storage of Polyamine Dihydrochlorides

Abstract This comprehensive guide provides detailed application notes and protocols for the safe handling, storage, and preparation of solutions of polyamine dihydrochlorides. Polyamines are ubiquitous polycations essent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the safe handling, storage, and preparation of solutions of polyamine dihydrochlorides. Polyamines are ubiquitous polycations essential for numerous cellular processes, making their accurate and consistent use in research critical. However, their hygroscopic and light-sensitive nature necessitates specific handling procedures to ensure their stability and integrity. This document outlines best practices for researchers, scientists, and drug development professionals to maintain the quality of polyamine dihydrochlorides and obtain reliable experimental results.

Introduction to Polyamine Dihydrochlorides

Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules found in virtually all living cells. At physiological pH, their amino groups are protonated, allowing them to interact with negatively charged macromolecules like DNA, RNA, and proteins. These interactions are crucial for a wide range of cellular functions, including cell growth, proliferation, differentiation, and apoptosis. In research and drug development, polyamines and their analogs are investigated for their roles in various physiological and pathological processes, including cancer, neurodegenerative disorders, and infectious diseases.

The dihydrochloride salts of polyamines are commonly used in laboratory settings due to their increased stability and solubility in aqueous solutions compared to their free base forms. However, these salt forms are often hygroscopic (readily absorb moisture from the atmosphere) and can be sensitive to light. Improper handling and storage can lead to degradation of the compound, altering its effective concentration and potentially impacting experimental outcomes. This guide provides a robust framework for the proper management of polyamine dihydrochlorides in a laboratory environment.

Hazard Identification and Safety Precautions

Polyamine dihydrochlorides are generally considered to be of low toxicity for acute exposure, but they can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure effects are not well-documented. As with all chemicals, it is essential to handle them with appropriate care and to use personal protective equipment (PPE).

Key Hazards and Recommended PPE

HazardDescriptionRecommended Personal Protective Equipment (PPE)
Eye Irritation Direct contact with the solid or concentrated solutions can cause serious eye irritation.Safety glasses with side shields or chemical splash goggles.
Skin Irritation Prolonged or repeated contact may cause skin irritation.Nitrile or latex gloves. A standard laboratory coat should be worn.
Respiratory Irritation Inhalation of dust from the solid form may cause respiratory tract irritation.Work in a well-ventilated area. For procedures that may generate significant dust, a fume hood should be used.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.

Storage of Polyamine Dihydrochlorides

Proper storage is critical to maintain the stability and purity of polyamine dihydrochlorides. Their hygroscopic and light-sensitive nature dictates the following storage conditions.

Solid Form
  • Temperature: Store in a cool, dry place. Manufacturer recommendations are often for storage at 2-8°C or room temperature.[1] Always consult the product-specific information sheet.

  • Atmosphere: Store in a tightly sealed container to protect from moisture. The use of a desiccator containing a drying agent like silica gel is highly recommended to minimize water absorption.[2][3]

  • Light: Protect from light by storing in an amber glass vial or a light-blocking container.[1][4][5] If the original container is not light-proof, it should be placed inside a secondary container that is, or wrapped in aluminum foil.[6]

  • Inert Gas: For long-term storage of highly sensitive or anhydrous grades, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against moisture and oxidation.

Aqueous Stock Solutions
  • Temperature: For short-term storage (a few days to a week), aqueous solutions can often be stored at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Light: Store aqueous solutions in amber vials or tubes, or in a light-blocking container, especially if they will be stored for an extended period.

  • Stability: The stability of aqueous solutions can vary depending on the specific polyamine, its concentration, the pH of the solution, and the storage conditions. It is best practice to prepare fresh solutions when possible or to use solutions that have been stored frozen for no longer than a few months. Some sources suggest that aqueous solutions of spermidine should not be stored for more than one day.[7]

Protocols for Handling and Solution Preparation

The following protocols provide step-by-step guidance for the proper handling of solid polyamine dihydrochlorides and the preparation of aqueous stock solutions.

Weighing Hygroscopic Polyamine Dihydrochlorides

The primary challenge when weighing polyamine dihydrochlorides is their hygroscopic nature. Absorbed moisture will lead to inaccuracies in the weighed mass.

Protocol:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold powder.

  • Minimize Exposure: Have all necessary equipment (spatula, weigh boat, etc.) ready before opening the container. Minimize the time the container is open to the atmosphere.

  • Weighing: Quickly and accurately weigh the desired amount of the compound onto a weigh boat. For highly sensitive applications, weighing can be performed in a glove box with a controlled low-humidity atmosphere.[8]

  • Sealing: Immediately and tightly reseal the container after weighing. Wrap the cap with parafilm for an extra layer of protection against moisture ingress.

  • Proceed to Dissolution: Promptly proceed to the dissolution step to minimize the exposure of the weighed powder to air.

Preparation of Aqueous Stock Solutions

Polyamine dihydrochlorides are generally soluble in water. The following is a general protocol for preparing a stock solution.

Materials:

  • Polyamine dihydrochloride powder

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile volumetric flask or conical tube

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe

Protocol:

  • Calculate Mass: Determine the mass of the polyamine dihydrochloride required to achieve the desired concentration and volume.

  • Dissolution: Add the weighed polyamine dihydrochloride to a sterile volumetric flask or conical tube. Add a portion of the sterile water (approximately 70-80% of the final volume).

  • Mixing: Gently swirl the container or use a magnetic stirrer at a low speed to dissolve the powder completely. Mild heating can be used to aid dissolution if necessary, but avoid high temperatures which could cause degradation.

  • Bring to Volume: Once the solid is completely dissolved, add sterile water to reach the final desired volume.

  • Sterilization: For applications requiring a sterile solution, filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into single-use, sterile, light-protecting tubes (e.g., amber microcentrifuge tubes) and store at the appropriate temperature (-20°C or -80°C for long-term storage).

G cluster_prep Preparation cluster_process Processing cluster_storage Storage weigh Weigh Solid dissolve Dissolve in Solvent weigh->dissolve Transfer solid volume Bring to Final Volume dissolve->volume Add remaining solvent filter Sterile Filter (0.22 µm) volume->filter Transfer solution aliquot Aliquot into Tubes filter->aliquot Dispense filtered solution store Store at -20°C or -80°C aliquot->store Place aliquots in freezer

Sources

Method

Application Note: In Vivo mRNA Delivery Using Lipid Nanoparticles Derived from 5-((2-Aminoethyl)amino)pentan-1-ol

Executive Summary & Mechanistic Rationale The development of next-generation lipid nanoparticles (LNPs) for in vivo nucleic acid delivery relies heavily on the structural architecture of the ionizable lipid component. 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation lipid nanoparticles (LNPs) for in vivo nucleic acid delivery relies heavily on the structural architecture of the ionizable lipid component. 5-((2-Aminoethyl)amino)pentan-1-ol (CAS: 1211501-76-6) serves as a highly versatile amino-alcohol precursor for the synthesis of potent, multi-tailed ionizable lipidoids.

This application note provides a comprehensive, self-validating protocol for synthesizing lipidoids from 5-((2-Aminoethyl)amino)pentan-1-ol, formulating them into mRNA-LNPs, and evaluating their translational efficacy in murine models.

Why 5-((2-Aminoethyl)amino)pentan-1-ol?

The structural anatomy of this precursor offers three distinct functional advantages for LNP design:

  • Multivalent Reactivity : The molecule contains one primary amine and one secondary amine, providing three reactive N–H sites. Through combinatorial Michael addition with alkyl acrylates, it facilitates the rapid generation of branched, three-tail lipidoids [3].

  • Amino-Alcohol Motif : The terminal hydroxyl group on the pentanol chain provides critical hydrogen-bonding capabilities. This motif is recognized as a critical structural determinant for mRNA-LNPs, significantly enhancing encapsulation efficiency and promoting interactions with the aqueous core [1].

  • Optimal pKa Tuning : The ethylenediamine backbone provides a buffering capacity that typically yields a formulated LNP pKa between 6.2 and 6.8. This ensures the lipid remains neutral in systemic circulation (pH 7.4) to prevent toxicity, while rapidly protonating within the maturing endosome (pH 5.5) to drive membrane fusion and cytosolic mRNA release [2].

Experimental Protocols

Protocol A: Synthesis of the Ionizable Lipidoid via Michael Addition

Causality Check: Michael addition is chosen over epoxide ring-opening because it allows for highly controlled, catalyst-free conjugation of hydrophobic acrylate tails to the amine headgroup, minimizing unwanted byproducts [3].

Reagents:

  • 5-((2-Aminoethyl)amino)pentan-1-ol (Headgroup precursor)

  • Isodecyl acrylate or Tridecyl acrylate (Hydrophobic tail precursor)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Reaction Setup : In a glass scintillation vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-((2-Aminoethyl)amino)pentan-1-ol in anhydrous ethanol.

  • Acrylate Addition : Add 3.5 equivalents of the selected alkyl acrylate. Note: A slight stoichiometric excess of the acrylate ensures complete functionalization of all three available N–H bonds.

  • Thermal Incubation : Seal the vial tightly with a Teflon-lined cap and heat the reaction mixture at 90°C for 48 hours under continuous stirring.

  • Purification : Remove the solvent under reduced pressure. Purify the crude lipidoid using flash column chromatography on silica gel, utilizing a gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 100:0 to 85:15 v/v) containing 1% aqueous ammonium hydroxide to maintain the amines in their free-base form.

  • Validation : Confirm the tri-substituted lipidoid structure via ^1H NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Microfluidic Formulation of mRNA-LNPs

Causality Check: Rapid microfluidic mixing forces the nanoprecipitation of lipids around the mRNA before macroscopic aggregates can form, ensuring a low polydispersity index (PDI) and high encapsulation efficiency [1].

Step-by-Step Methodology:

  • Organic Phase Preparation : Dissolve the synthesized ionizable lipidoid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. Note: DOPE is selected as the helper lipid because its conical geometry promotes the inverted hexagonal (H_II) phase during endosomal acidification, which is critical for membrane destabilization.

  • Aqueous Phase Preparation : Dilute Firefly Luciferase (FLuc) mRNA in 10 mM citrate buffer (pH 4.0). Note: The acidic pH ensures the ionizable lipid is fully protonated upon mixing, driving spontaneous electrostatic complexation with the anionic mRNA backbone.

  • Microfluidic Mixing : Inject the aqueous and organic phases into a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 (Aqueous:Organic) volumetric flow rate ratio, with a total flow rate of 12 mL/min.

  • Dialysis and Neutralization : Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours at 4°C. This step neutralizes the lipidoid, driving hydrophobic collapse and solidifying the LNP core, which prevents premature mRNA leakage in vivo.

Pathway N1 1. Microfluidic Mixing (pH 4.0) N2 2. Electrostatic Complexation (Protonated Amines + mRNA) N1->N2 N3 3. Dialysis (pH 7.4) (Neutralization & Assembly) N2->N3 N4 4. Cellular Endocytosis (In Vivo Uptake) N3->N4 N5 5. Endosomal Acidification (Re-protonation of Lipid) N4->N5 N6 6. Membrane Fusion & mRNA Release N5->N6

Figure 1: Mechanism of LNP assembly and endosomal escape driven by the amino-alcohol lipidoid.

Protocol C: In Vivo Application and Biodistribution

Causality Check: To validate the delivery system, a self-validating workflow must include rigorous pre-injection Quality Control (QC) to ensure that any lack of in vivo efficacy is attributed to the lipid structure, not a formulation failure[2].

Step-by-Step Methodology:

  • Pre-Injection QC : Measure the LNP size and PDI using Dynamic Light Scattering (DLS). Determine the mRNA encapsulation efficiency (EE%) using a modified RiboGreen assay (comparing fluorescence in the presence and absence of 1% Triton X-100). Proceed only if EE% > 90% and PDI < 0.2.

  • Animal Preparation : Utilize 6–8 week old female C57BL/6 mice (n=4 per group). Ensure animals are housed under standard specific-pathogen-free (SPF) conditions.

  • Administration : Administer the FLuc-mRNA LNPs via intravenous (IV) tail-vein injection or intramuscular (IM) injection at a dose of 0.25 mg/kg (mRNA basis).

  • In Vivo Imaging (IVIS) : 6 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection. After 10 minutes, anesthetize the mice using isoflurane and image them using an In Vivo Imaging System (IVIS) to quantify bioluminescence (photons/second).

  • Organ Biodistribution : Euthanize the mice, harvest major organs (liver, spleen, lungs, heart, kidneys), and perform ex vivo imaging to map the lipidoid's specific organ tropism.

Workflow S1 Lipid Synthesis (Michael Addition) S2 LNP Formulation (Microfluidics) S1->S2 S3 Quality Control (DLS & RiboGreen) S2->S3 S4 In Vivo Admin. (IV/IM Injection) S3->S4 S5 Efficacy Readout (IVIS Imaging) S4->S5

Figure 2: End-to-end workflow from lipid synthesis to in vivo efficacy evaluation.

Data Presentation & Expected Outcomes

When utilizing 5-((2-Aminoethyl)amino)pentan-1-ol conjugated with standard alkyl acrylates (e.g., isodecyl acrylate), researchers should expect the following physicochemical and in vivo characteristics. The presence of the amino-alcohol headgroup typically drives high encapsulation efficiencies and strong hepatic translation following IV administration.

ParameterExpected Range / ValueAnalytical Method
Z-Average Diameter (Size) 75 nm – 95 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.10 – 0.18Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) > 92%RiboGreen Assay
Apparent pKa (TNS Assay) 6.3 – 6.6TNS Fluorescence Titration
Primary Organ Tropism (IV) Liver (Hepatocytes)Ex vivo IVIS Imaging
Peak Luminescence (6h post-IV) > 108 photons/secIn vivo IVIS Imaging

References

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design PubMed Central (PMC)[Link][1]

  • Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms ACS Nano[Link] [2]

  • Recent advances in nanoparticulate RNA delivery systems Proceedings of the National Academy of Sciences (PNAS)[Link] [3]

Technical Notes & Optimization

Troubleshooting

optimizing the concentration of 5-((2-Aminoethyl)amino)pentan-1-ol for cell-based assays

Technical Support Center: Optimizing 5-((2-Aminoethyl)amino)pentan-1-ol for Cell-Based Assays As a bifunctional diamino-alcohol, 5-((2-Aminoethyl)amino)pentan-1-ol is a highly versatile building block frequently used in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-((2-Aminoethyl)amino)pentan-1-ol for Cell-Based Assays

As a bifunctional diamino-alcohol, 5-((2-Aminoethyl)amino)pentan-1-ol is a highly versatile building block frequently used in the synthesis of ionizable lipids for lipid nanoparticles (LNPs), PROTAC linkers, and bioconjugation workflows. However, transitioning this molecule—or its unreacted residuals—into cell-based assays requires rigorous optimization. Due to its structural similarity to endogenous polyamines and its weakly basic nature, it can induce profound, often misunderstood, cellular phenotypes.

This guide provides authoritative, mechanistically grounded troubleshooting strategies and protocols to ensure your cell viability and efficacy data are accurate and artifact-free.

Mechanistic Causality: Why Concentration Matters

To optimize the concentration of 5-((2-Aminoethyl)amino)pentan-1-ol, you must first understand how cells and culture environments interact with basic amines. Do not treat this compound as a biologically inert linker; it is a chemically active polyamine analog.

  • Lysosomal Trapping (Ion Trapping): Weakly basic amines feature a hydrophobic backbone and a hydrophilic amine group that allows them to passively diffuse across cellular membranes in their non-ionized state[1]. Once inside the highly acidic lumen of the lysosome (pH ~4.5), the primary and secondary amines become protonated. This protonation prevents the molecule from diffusing back out, leading to massive intralysosomal accumulation known as "lysosomal trapping"[2]. At high concentrations, this causes osmotic swelling, lysosomal membrane permeabilization (LMP), and eventual apoptosis[1].

  • Serum Amine Oxidase Artifacts: A critical, often overlooked variable in in vitro assays is the composition of the culture media. Fetal Bovine Serum (FBS) contains high levels of amine oxidases, such as polyamine oxidase (PAO) and semicarbazide-sensitive amine oxidase (SSAO)[3]. When 5-((2-Aminoethyl)amino)pentan-1-ol is introduced to FBS-supplemented media, these enzymes can rapidly oxidize the exogenous amines, generating reactive oxygen species (ROS) like hydrogen peroxide ( H2​O2​ ) and toxic aldehydes[4]. This results in artifactual cytotoxicity that does not reflect the compound's true intracellular behavior[3][4].

MechanisticPathway Compound 5-((2-Aminoethyl)amino)pentan-1-ol (Diamino-Alcohol) Serum FBS Amine Oxidases (Extracellular Media) Compound->Serum Enzymatic Oxidation CellMembrane Passive Diffusion Across Membrane Compound->CellMembrane Cellular Uptake ROS H2O2 & Aldehydes (Artifactual Toxicity) Serum->ROS Generates Lysosome Lysosomal Trapping (pH 4.5 Protonation) CellMembrane->Lysosome Accumulation Swelling Vacuolization & Altered Viability Lysosome->Swelling Osmotic Stress

Mechanistic pathways of diamino-alcohol cellular uptake, lysosomal trapping, and serum oxidation.

Self-Validating Optimization Protocol

To establish the maximum tolerated dose (MTD) and optimal working concentration, you must utilize a self-validating experimental design that controls for enzymatic artifacts. We recommend a Resazurin-based metabolic assay, which is highly sensitive and allows for time-lapse measurements without lysing the cells[5].

Step-by-Step Methodology
  • Stock Preparation: Dissolve 5-((2-Aminoethyl)amino)pentan-1-ol (or its dihydrochloride salt) in sterile, endotoxin-free water or DMSO. Note: The dihydrochloride salt is highly water-soluble, avoiding DMSO-induced solvent toxicity.

  • Media Formulation (The Validation Step): Prepare two parallel sets of culture media to isolate oxidation artifacts:

    • Condition A: Standard media + 10% FBS.

    • Condition B: Media + 10% Human Serum (which lacks the high oxidase activity of bovine serum) OR Serum-Free media[3][4].

  • Concentration Gradient Setup: Seed cells in a 96-well plate and allow 24 hours for adherence. Apply a logarithmic concentration gradient: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, and 1000 µM.

  • Incubation: Incubate for your desired assay window (typically 24 to 72 hours) at 37°C, 5% CO2​ .

  • Resazurin Viability Readout: Add resazurin working solution to the cells. Viable cells with active metabolism will reduce the non-fluorescent resazurin into highly fluorescent resorufin[6]. Incubate for 1 to 4 hours, then record fluorescence using a 560 nm excitation / 590 nm emission filter set[6].

OptimizationWorkflow Step1 1. Stock Prep (Water/DMSO) Step2 2. Media Setup (+/- FBS Control) Step1->Step2 Step3 3. Gradient Plating (0.1 to 1000 µM) Step2->Step3 Step4 4. Incubation (24-72h at 37°C) Step3->Step4 Step5 5. Resazurin Assay (Ex 560/Em 590 nm) Step4->Step5

Step-by-step workflow for optimizing diamino-alcohol concentration in cell-based assays.

Quantitative Data Presentation: Expected Phenotypes

Compare your experimental readouts against this standardized matrix to determine if your observed effects are physiological or artifactual.

Concentration RangeExpected Cell ViabilityCellular Phenotype & Mechanistic Rationale
0.1 µM – 10 µM > 95%Optimal Working Range: Minimal lysosomal trapping. Compound acts as a benign linker or structural component without disrupting polyamine homeostasis.
10 µM – 50 µM 80% – 95%Onset of Lysosomal Trapping: Mild intracellular vacuolization may be visible under phase-contrast microscopy as lysosomes begin to swell[2].
50 µM – 250 µM 40% – 80%Media-Dependent Toxicity: If viability drops sharply in FBS but remains high in Human Serum, toxicity is an artifact of H2​O2​ generated by serum amine oxidases[3][4].
> 250 µM < 40%Severe Cytotoxicity: Extensive lysosomal membrane permeabilization (LMP). The buffering capacity of the lysosome is overwhelmed, releasing cathepsins into the cytosol and triggering apoptosis[1].

Troubleshooting & FAQs

Q: My cells show massive vacuolization within 4 hours of applying the compound, but viability assays show they are still alive. What is happening? A: You are observing acute lysosomal trapping. Because 5-((2-Aminoethyl)amino)pentan-1-ol is a weakly basic amine, it rapidly accumulates in lysosomes, causing osmotic water influx and visible swelling (vacuolization)[1][2]. The cells are technically still metabolically active (hence the positive viability readout), but their endolysosomal trafficking is severely compromised. Reduce the concentration to below 10 µM.

Q: I am seeing high cytotoxicity at 50 µM in my standard assay, but literature suggests this compound should be safe up to 200 µM. Why the discrepancy? A: This is a classic false-positive toxicity artifact caused by your Fetal Bovine Serum (FBS). FBS contains high levels of polyamine oxidases that degrade exogenous amines into toxic aldehydes and hydrogen peroxide[3]. Run a parallel control using human serum or serum-free media. If the toxicity disappears, your compound is safe, and the cell death was an extracellular artifact[4].

Q: Can I use an MTT assay instead of Resazurin for this optimization? A: While MTT is a widely adopted homogeneous cell viability assay[6], we strongly recommend Resazurin or an ATP-based luminescent assay. MTT requires the formation of insoluble formazan crystals and subsequent solubilization, which can be heavily influenced by the altered lysosomal pH and vacuolization induced by basic amines. Resazurin is highly sensitive, non-toxic, and allows for continuous time-lapse monitoring[5][6].

Q: Does the compound's salt form matter for cell assays? A: Yes. The free base form of 5-((2-Aminoethyl)amino)pentan-1-ol is highly basic and can transiently alter the pH of unbuffered culture media. Using the dihydrochloride salt (CAS: 2757731-86-3) neutralizes the primary and secondary amines, improving aqueous solubility and preventing immediate pH shock to the cells upon administration.

References

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays Source: INRIM / ResearchGate (2024) URL:[Link]

  • Engaging the Lysosome and Lysosome-Dependent Cell Death in Cancer Source: Exon Publications URL:[Link]

  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro Source: PLOS One (2012) URL:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: PMC - NIH URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH (2013) URL:[Link]

  • Dietary and Gut Microbiota Polyamines in Obesity- and Age-Related Diseases Source: Frontiers in Nutrition URL:[Link]

  • Mechanism of polyamine toxicity in cultured cardiac myocytes Source: PubMed - NIH (1998) URL:[Link]

Sources

Optimization

Technical Support Center: Refining Polyamine Derivatization for HPLC

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the high-performance liquid chromatography (HPLC) analysis of polyamines (putrescine, sper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the high-performance liquid chromatography (HPLC) analysis of polyamines (putrescine, spermidine, spermine, and cadaverine). Because these aliphatic amines lack native chromophores or fluorophores, pre-column derivatization is an absolute requirement for UV or fluorescence detection.

However, derivatization is not merely a "mix-and-shoot" process. It is a complex chemical equilibrium governed by pH, molar ratios, and solvent interactions. This guide is designed to provide you with mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to ensure your polyamine analysis is robust, reproducible, and analytically sound.

Mechanistic Workflow of Polyamine Derivatization

The following diagram illustrates the critical path for pre-column derivatization. Every step is designed to isolate the polyamines, force the chemical tagging to completion, and strip away interfering byproducts before the sample ever touches your HPLC column.

PolyamineDerivatization N1 1. Biological Sample (Cells/Tissue/Fluids) N2 2. Acid Extraction (5% Perchloric Acid) N1->N2 Spike Internal Standard N3 3. Alkalinization (pH > 9) N2->N3 Protein Precipitation N4 4. Derivatization (Dansyl-Cl / Benzoyl-Cl) N3->N4 Amine Deprotonation N5 5. Quenching (Remove excess reagent) N4->N5 Covalent Tagging N6 6. Organic Extraction (Toluene / Ether) N5->N6 Stop Side-Reactions N7 7. HPLC Analysis (UV or Fluorescence) N6->N7 N2 Dry & Reconstitute

Standardized workflow for pre-column derivatization of polyamines prior to HPLC analysis.

Quantitative Comparison of Derivatization Reagents

Selecting the correct reagent dictates your detection modality and sample preparation workflow. Below is a comparative synthesis of the most common derivatization agents used in polyamine analysis.

ReagentTarget AminesDetection ModeDerivative StabilitySensitivityKey Limitation
Dansyl Chloride Primary & SecondaryFluorescence (Ex 365 / Em 510)High (Weeks)~10–100 fmolRequires heating (45 °C) and long reaction times (1 hr).
Benzoyl Chloride Primary & SecondaryUV (198–254 nm)High (>2 Weeks)~100 pmolUV detection is inherently less sensitive than fluorescence.
OPA Primary OnlyFluorescenceLow (Minutes)HighFails to fully derivatize secondary amines (e.g., spermine).
FMOC-Cl Primary & SecondaryFluorescence / MSHighHighReagent hydrolysis products heavily interfere with target peaks.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality controls. The methodologies below incorporate internal standards (IS) to create a self-validating system . If your final chromatogram shows a low IS peak area, you immediately know that extraction or derivatization efficiency was compromised, preventing false-negative interpretations of your biological data.

Protocol A: Dansyl Chloride Derivatization (Fluorescence Detection)

Best for high-sensitivity profiling of complex biological matrices.

  • Extraction & Internal Standardization: Homogenize the sample in 4 mL of 5% perchloric acid spiked with an unnatural polyamine internal standard (e.g., 2 ppm 1,7-diaminoheptane)[1]. Incubate at 50 °C for 30 min, then centrifuge at 12,000 rpm for 5 min[1].

  • Alkalinization: Transfer 100 µL of the cleared supernatant to a glass tube and add 250 µL of 18% sodium carbonate solution[1].

    • Causality: Polyamines must be fully deprotonated (pH > 9) for the nucleophilic substitution reaction with the sulfonyl chloride group to occur.

  • Derivatization: Add 500 µL of Dansyl Chloride (10 g/L dissolved in acetone). Vortex and incubate at 45 °C for 1 hour in the dark[1].

  • Quenching: Add 250 µL of 10% proline and incubate for 10 minutes[1].

    • Causality: Proline rapidly consumes unreacted Dansyl-Cl, preventing it from precipitating on your HPLC column and causing baseline drift.

  • Organic Cleanup: Add 2 mL of toluene, vortex vigorously, and centrifuge. Collect 1 mL of the upper organic layer[1].

  • Reconstitution: Evaporate the toluene under a gentle stream of nitrogen gas. Re-dissolve the dried residue in 0.5 mL of acetonitrile for HPLC injection[1].

Protocol B: Benzoyl Chloride Derivatization (UV Detection)

Best for rapid, high-throughput analysis where extreme sensitivity is not required.

  • Extraction: Extract polyamines using an acidic buffer spiked with an internal standard (e.g., 1,6-hexanediamine)[2].

  • Alkalinization: Add 2N NaOH to the acidic extract to raise the pH above 13[3][4].

  • Derivatization: Add 10 µL of high-purity Benzoyl Chloride dissolved in methanol[3][5]. Vortex and incubate at room temperature for 10–15 minutes.

    • Causality: Dissolving Benzoyl-Cl in methanol rather than acetone is critical; acetone generates reaction products that co-elute with polyamines, whereas methanol enhances the reaction and prevents early-eluting artifacts[5].

  • Organic Cleanup: Extract the benzoylated polyamines twice with diethyl ether[3][4].

    • Causality: This liquid-liquid extraction partitions the stable benzoylated polyamines into the ether, leaving the highly UV-absorbent benzoic acid byproduct in the aqueous waste.

  • Reconstitution: Evaporate the ether under nitrogen gas and dissolve the residue in 1 mL of your mobile phase (e.g., 38% acetonitrile or 60:40 methanol:water)[3][5].

Troubleshooting & FAQs

Q: Why am I seeing multiple, poorly resolved derivative peaks for spermidine and spermine when using Dansyl Chloride? A: Causality: Spermidine and spermine contain both primary and secondary amines. If the molar ratio of Dansyl-Cl to total amines is too low, or if the reaction time is insufficient, partially derivatized intermediates form. Solution: Ensure a vast molar excess of Dansyl-Cl. Maintain the pH strictly above 9 using sodium carbonate, and ensure the reaction is incubated at 45 °C for a full 60 minutes to drive the reaction to absolute completion[1].

Q: My Benzoyl Chloride derivatization yields massive interfering peaks at the solvent front that mask putrescine. How can I resolve this? A: Causality: Benzoyl chloride rapidly hydrolyzes into benzoic acid in aqueous alkaline conditions. Benzoic acid absorbs strongly in the UV range and co-elutes early. Furthermore, using acetone as a solvent for Benzoyl-Cl generates side products that merge with polyamine peaks[5]. Solution: Always dissolve Benzoyl-Cl in methanol[5]. More importantly, do not skip the diethyl ether liquid-liquid extraction step. The ether selectively extracts the derivatized polyamines, leaving the interfering benzoic acid in the aqueous phase[3][4].

Q: Should I use OPA (o-phthalaldehyde) for comprehensive polyamine profiling? A: Causality: OPA strictly reacts with primary amines. While putrescine and cadaverine will derivatize efficiently, spermidine and spermine contain secondary amines. This results in incomplete reactions and poor fluorescence for the higher-order polyamines. Additionally, OPA derivatives suffer from extremely poor stability and degrade within minutes[6]. Solution: For comprehensive profiling of all polyamines, utilize Dansyl Chloride or Benzoyl Chloride. Both reagents effectively derivatize primary and secondary amines to form highly stable products that can be stored for weeks[5][6].

Q: How do I prevent baseline noise and column degradation from excess derivatization reagents? A: Causality: Unreacted acyl chlorides or fluorophores precipitate on the analytical column, causing high background noise, ghost peaks, and reducing column lifespan. Solution: Implement a chemical quenching step. For Dansyl-Cl, adding 10% proline consumes the excess reagent[1]. Follow this with an organic phase extraction (e.g., toluene or diethyl ether) to isolate the derivatized polyamines from the aqueous quenching byproducts before drying and injecting[1][3].

References

  • Improved-method-for-benzoyl-chloride-derivatization-of-polyamines-for-high-peformance-liquid-chromatography.pdf - ResearchGate.
  • Alternative formats - Methods for polyamine derivatization with a panel of extrinsic fluorophores... - University of Bath.
  • Polyamines in foods: development of a food database - Food & Nutrition Research.
  • Polyamines in foods: development of a food database - PMC.
  • POLYAMINES IN BIOLOGICAL SAMPLES - dss.go.th.
  • High-Spermidine-Producing Yeast Strain for Autophagy-Promoting Applications - MDPI.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5-((2-Aminoethyl)amino)pentan-1-ol in Aqueous Solutions

Welcome to the Technical Support Center. 5-((2-Aminoethyl)amino)pentan-1-ol is a highly versatile aliphatic amino alcohol featuring a primary amine, a secondary amine, and a primary alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-((2-Aminoethyl)amino)pentan-1-ol is a highly versatile aliphatic amino alcohol featuring a primary amine, a secondary amine, and a primary alcohol. While its polyamine-like structure makes it a powerful reagent for downstream synthesis and biological assays, it also introduces significant solution stability challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure your experimental workflows remain robust and reproducible.

Core Vulnerabilities & Degradation Pathways

To prevent degradation, we must first understand the molecular vulnerabilities of 5-((2-Aminoethyl)amino)pentan-1-ol. When dissolved in unbuffered water, the free base generates a highly alkaline solution (pH > 10). At this pH, the nitrogen lone pairs are unprotonated and fully exposed, making them highly reactive.

Degradation Molecule 5-((2-Aminoethyl)amino)pentan-1-ol Oxidation Oxidative Degradation (O2, Trace Metals) Molecule->Oxidation O2 Exposure Carbamylation Carbamate Formation (Atmospheric CO2) Molecule->Carbamylation CO2 Exposure Microbial Microbial Growth (Contamination) Molecule->Microbial Non-sterile N_Oxides N-Oxides & Cleavage (Yellow/Brown) Oxidation->N_Oxides Carbamate_Salts Amine Carbamates (pH Drop, Precipitate) Carbamylation->Carbamate_Salts Biomass Biomass Accumulation (Turbidity) Microbial->Biomass

Figure 1: Primary degradation pathways of aliphatic amino alcohols in aqueous environments.

Troubleshooting & FAQs

Q1: My aqueous stock solution turned yellow/brown after a few weeks on the bench. What happened? A1: Oxidative Degradation. The primary and secondary amines are electron-rich and susceptible to oxidation by dissolved oxygen. This process is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe²⁺) leached from standard glassware or present in low-grade solvents. The metals facilitate a single-electron transfer from the amine nitrogen, forming reactive radical species that degrade into N-oxides, hydroxylamines, and colored polymeric byproducts[1]. Mitigation: Always use HPLC-grade water. Add a chelating agent like EDTA (0.1 mM) to sequester trace metals and suppress their catalytic redox activity[1].

Q2: The pH of my solution is dropping over time, and I noticed a faint white precipitate. Is the molecule decomposing? A2: Carbamate Formation via CO₂ Absorption. Aliphatic primary and secondary amines are strong nucleophiles. When exposed to atmospheric air, they rapidly absorb carbon dioxide (CO₂). The amine lone pair attacks the electrophilic carbon of dissolved CO₂, forming a zwitterionic intermediate that quickly rearranges into a stable amine carbamate salt[2]. This reaction consumes the free amine, lowers the solution pH, and often results in insoluble carbamate precipitates. Mitigation: Sparge the solvent with an inert gas (Argon or Nitrogen) prior to dissolution and store the solution under an Argon overlay to prevent CO₂ ingress.

Q3: Does adjusting the pH of the solution affect its stability? A3: Yes, profoundly. Degradation pathways like oxidation and carbamylation rely on the availability of the nitrogen lone pairs. If you lower the pH by adding an acid (e.g., forming a dihydrochloride salt), the amines become protonated (ammonium ions). Protonation ties up the lone pairs, rendering the molecule non-nucleophilic (immune to CO₂) and highly resistant to oxidation. If your downstream application tolerates acidic to neutral pH, storing the molecule as a protonated salt is the most effective stabilization strategy.

Q4: What are the best practices for long-term storage? A4: Temperature and Light Control. Polyamines and amino alcohols should not be stored in aqueous solutions at room temperature for extended periods, as they can degrade or support microbial growth[3]. For long-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles, protected from light (using amber vials to prevent photo-oxidation), and stored at -20°C[4].

Quantitative Degradation Matrix

To facilitate rapid troubleshooting, compare your physical observations against this kinetic mitigation matrix:

Degradation PathwayReactive Functional GroupPrimary Catalyst / DriverObservable IndicatorKinetic Mitigation Strategy
Oxidation 1° and 2° AminesTrace Metals (Cu, Fe), O₂, LightYellow/Brown discoloration0.1 mM EDTA, Argon Sparging, Amber Vials
Carbamylation 1° and 2° AminesAtmospheric CO₂pH drop, white precipitateInert gas overlay, pH adjustment < 7
Alcohol Oxidation 1° AlcoholStrong oxidants, High TempAldehyde/Carboxylic acid peaks on MSStore at -20°C[4]
Microbial Digestion Carbon backboneNon-sterile environmentTurbidity, biomass accumulation0.22 µm filtration, sterile handling

Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

This workflow is designed to systematically eliminate the causal drivers of degradation (metals, O₂, CO₂, and microbes).

Workflow Start Raw API Solvent HPLC Water + 0.1mM EDTA Start->Solvent Degas Argon Sparging (30 min) Solvent->Degas Dissolve Dissolve under Inert Gas Degas->Dissolve pH Adjust pH (Protonation) Dissolve->pH Filter Sterile Filter (0.22 µm) pH->Filter Store Aliquot & Store at -20°C Filter->Store

Figure 2: Validated workflow for preparing highly stable polyamine stock solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 0.1 mM EDTA in HPLC-grade water to sequester trace transition metals.

  • Degassing: Sparge the solvent with Argon gas for 30 minutes using a glass frit to displace dissolved O₂ and CO₂.

  • Dissolution: Inside a glove box or under a continuous Argon stream, dissolve the 5-((2-Aminoethyl)amino)pentan-1-ol powder into the degassed solvent.

  • pH Adjustment (Optional but Recommended): If compatible with your assay, titrate the solution with 1M HCl to a pH of 5.0 - 7.0 to protonate the amines.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter to remove microbial contaminants.

  • Storage: Aliquot into single-use amber glass vials, blanket the headspace with Argon, cap tightly, and store at -20°C[4].

  • Self-Validation Check: Immediately inject a 10 µL aliquot of the freshly prepared Day 0 stock into your LC-MS to establish a baseline Area Under Curve (AUC). Re-test a control aliquot at Day 7. A successful protocol will yield <1% deviation in the parent peak AUC.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

To trust your analytical method, you must prove it can detect degradation products without co-elution. Forced degradation studies are essential to understand degradation pathways and validate stability-indicating assays for amino alcohols[5].

Step-by-Step Methodology:

  • Baseline: Prepare a 1 mg/mL solution of the compound in HPLC water.

  • Oxidative Stress: Mix 1 mL of the stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Alkaline/Thermal Stress: Mix 1 mL of the stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutralization: Neutralize the alkaline sample with an equivalent volume of 0.1 M HCl.

  • Self-Validation Check: Inject the stressed samples into your HPLC-UV/MS. If the intact 5-((2-Aminoethyl)amino)pentan-1-ol peak area decreases and distinct new peaks (degradants like N-oxides or carbamates) appear with baseline resolution, your assay is officially stability-indicating. You can now trust it to monitor your actual storage samples.

Sources

Optimization

optimization of reaction conditions for synthesizing 5-((2-Aminoethyl)amino)pentan-1-ol

Welcome to the technical support center for the synthesis of 5-((2-Aminoethyl)amino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-((2-Aminoethyl)amino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore a reliable two-step synthetic route, addressing potential issues with scientifically-grounded explanations and actionable protocols.

I. Synthetic Strategy Overview

The synthesis of the target molecule, 5-((2-Aminoethyl)amino)pentan-1-ol, a polar amino alcohol, is most effectively approached via a two-step sequence. This method offers superior control and easier purification compared to a direct one-pot reductive amination.

  • Step 1: Amide Formation via Lactone Ring-Opening. δ-Valerolactone is reacted with an excess of ethylenediamine in a solvent-free or minimal solvent reaction to yield the intermediate, N-(2-aminoethyl)-5-hydroxypentanamide. This reaction is typically clean and high-yielding.

  • Step 2: Amide Reduction. The resulting amide is then reduced to the target secondary amine using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent like Tetrahydrofuran (THF).[1]

Synthetic Workflow Start Starting Materials: δ-Valerolactone Ethylenediamine Step1 Step 1: Amidation (Lactone Ring-Opening) Start->Step1 Intermediate Intermediate: N-(2-aminoethyl)-5- hydroxypentanamide Step1->Intermediate High Temp (e.g., 80-100 °C) Step2 Step 2: Reduction (e.g., LiAlH4 in THF) Intermediate->Step2 Workup Aqueous Workup & Extraction Step2->Workup 1. Add Reagent 2. Quench Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification FinalProduct Final Product: 5-((2-Aminoethyl)amino)pentan-1-ol Purification->FinalProduct

Caption: Overall workflow for the two-step synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why not use a one-pot reductive amination of a 5-hydroxypentanal precursor with ethylenediamine?

A1: While seemingly more direct, this route is problematic. 5-Hydroxypentanal is unstable and exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydropyran[2]. This equilibrium complicates stoichiometry and can lead to a mixture of undesired side products. The two-step approach, starting with the stable δ-valerolactone, provides a more controlled and reproducible synthesis.

Q2: What is the role of excess ethylenediamine in Step 1?

A2: Using an excess of ethylenediamine (typically 2-3 equivalents) serves two purposes. Firstly, it drives the ring-opening reaction to completion. Secondly, it minimizes the formation of the di-acylated byproduct where one molecule of δ-valerolactone reacts with both ends of an ethylenediamine molecule.

Q3: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) for the amide reduction?

A3: No, Sodium Borohydride is not a strong enough reducing agent to reduce amides.[3][4] LiAlH₄ is required for this transformation. Using NaBH₄ will result in the recovery of unreacted starting amide.

Q4: My final product is highly water-soluble. How does this impact purification?

A4: The high polarity and water solubility of the final amino alcohol can make extraction from aqueous layers challenging.[5] It is often necessary to saturate the aqueous phase with a salt, such as potassium carbonate or sodium chloride ("salting out"), to decrease the product's solubility in water and improve extraction efficiency into an organic solvent like dichloromethane or a 9:1 mixture of chloroform and isopropanol.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Area 1: Step 1 - Amide Formation

Q: My lactone ring-opening reaction is slow or incomplete, as indicated by TLC showing persistent δ-valerolactone.

  • Potential Cause 1: Insufficient Temperature. The aminolysis of a stable lactone like δ-valerolactone requires thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction temperature is maintained between 80-100 °C. Monitor the internal reaction temperature, not just the heating mantle setting. The reaction can often be performed neat (without solvent), which maximizes reactant concentration.[6]

  • Potential Cause 2: Impure Reactants. Water contamination in the ethylenediamine can hinder the reaction, although it is generally robust.

    • Solution: Use anhydrous grade ethylenediamine if possible. If not, ensure the reactant is of high purity.

Problem Area 2: Step 2 - Amide Reduction

Q: The reduction of my amide intermediate is incomplete, and I see both starting material and product in my crude NMR/LC-MS.

  • Potential Cause 1: Inactive LiAlH₄. LiAlH₄ is extremely reactive with moisture and will decompose upon exposure to atmospheric humidity, losing its reducing power.[7]

    • Solution: Purchase LiAlH₄ from a reliable supplier and handle it under an inert atmosphere (e.g., nitrogen or argon). Use fresh, unopened containers when possible. Always use anhydrous solvents (like THF) for the reaction.

  • Potential Cause 2: Insufficient Stoichiometry. The reduction of secondary amides requires at least two equivalents of hydride. The first equivalent is consumed in an acid-base reaction to deprotonate the amide N-H, and subsequent hydrides are needed for the reduction itself.[8][9]

    • Solution: Use a stoichiometric excess of LiAlH₄, typically 1.5 to 2.0 equivalents relative to the amide. This ensures there is enough active hydride to drive the reaction to completion.

Amide Reduction Mechanism cluster_key Key Steps Amide N-(2-aminoethyl)-5- hydroxypentanamide Deprotonation Acid-Base Reaction: Deprotonation of Amide N-H (1st eq. LiAlH4) Amide->Deprotonation [H]⁻ Tetrahedral Nucleophilic Attack: Hydride adds to carbonyl carbon Deprotonation->Tetrahedral [H]⁻ Iminium Intermediate: Iminium Ion Formation (Loss of O-Al species) Tetrahedral->Iminium Collapse Reduction Second Hydride Attack: Reduction of Iminium Ion Iminium->Reduction [H]⁻ Product Final Amine Product Reduction->Product Workup (H₂O)

Caption: Key mechanistic steps in the LiAlH₄ reduction of a secondary amide.[8][10]

Q: I am observing a significant amount of an unknown, non-polar byproduct after the reduction.

  • Potential Cause: Over-reduction or Side Reaction. While LiAlH₄ does not typically reduce isolated C-C double bonds, aggressive reaction conditions (e.g., prolonged heating) can sometimes lead to unexpected side reactions.[7][11] A more likely cause is a reaction with impurities or an unexpected rearrangement.

    • Solution: Perform the reaction at a controlled temperature. Add the LiAlH₄ solution slowly to the amide solution at 0 °C, then allow the reaction to warm to room temperature and stir until completion. Avoid excessive heating. Characterize the byproduct by MS and NMR to understand its structure and identify the side reaction pathway.

Problem Area 3: Workup and Purification

Q: I have a low product yield after aqueous workup and extraction.

  • Potential Cause 1: Product Loss to the Aqueous Layer. As a polyamine with a hydroxyl group, the target molecule has high water solubility and may partition poorly into standard organic solvents like ethyl acetate.[5]

    • Solution 1 (Salting Out): During the workup, after quenching the excess LiAlH₄, saturate the aqueous layer with solid potassium carbonate (K₂CO₃) or sodium chloride (NaCl). This will decrease the polarity of the aqueous phase and drive the organic product into the extraction solvent.

    • Solution 2 (Solvent Choice): Use a more polar solvent system for extraction. A mixture of Dichloromethane (DCM) and Isopropanol (e.g., 9:1 v/v) can be more effective than DCM or ethyl acetate alone.

  • Potential Cause 2: Emulsion Formation. The presence of aluminum salts (from the LiAlH₄ quench) and the amphiphilic nature of the product can lead to the formation of a stable emulsion during extraction, making phase separation difficult.

    • Solution: After quenching, add a solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for several hours or overnight. The tartrate will chelate the aluminum salts, breaking up the emulsion and leading to clean phase separation.

Q: My final product is difficult to purify by standard silica gel column chromatography.

  • Potential Cause: Strong Adsorption to Silica. The basic amine groups on your product will interact very strongly with the acidic silica gel, leading to significant tailing, poor separation, and potential product loss on the column.

    • Solution 1 (Basic Modifier): Pre-treat your eluent with a small amount of a basic modifier. For a DCM/Methanol gradient, adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica and improve elution.

    • Solution 2 (Alternative Stationary Phase): If silica fails, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) may also be an option if the compound has sufficient hydrophobic character.

    • Solution 3 (Distillation): If the product is thermally stable, purification by vacuum distillation (e.g., using a Kugelrohr apparatus) can be a highly effective, solvent-free alternative to chromatography.

IV. Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Typical Conditions
StepReagentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 δ-Valerolactone1.0Neat or minimal Toluene80 - 1004 - 690 - 98
Ethylenediamine2.0 - 3.0
2 N-(2-aminoethyl)-5-hydroxypentanamide1.0Anhydrous THF0 to RT2 - 475 - 85
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0
Protocol 1: Synthesis of N-(2-aminoethyl)-5-hydroxypentanamide
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add δ-valerolactone (1.0 eq).

  • Add ethylenediamine (2.5 eq) to the flask.

  • Heat the mixture to 90 °C with vigorous stirring for 5 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) until the lactone spot has disappeared.

  • Cool the reaction mixture to room temperature. The crude product is a viscous oil.

  • Remove the excess ethylenediamine under high vacuum to yield the crude amide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 5-((2-Aminoethyl)amino)pentan-1-ol

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).

  • In a flame-dried, three-neck round-bottom flask under N₂, prepare a suspension of LiAlH₄ (1.8 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude N-(2-aminoethyl)-5-hydroxypentanamide (1.0 eq) from Step 1 in anhydrous THF in a separate flask.

  • Slowly add the amide solution to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amide is fully consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH solution (X mL).

    • Water (3X mL).

  • Stir the resulting granular white precipitate vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on alumina (eluting with a gradient of 0-10% Methanol in DCM) to afford the pure 5-((2-Aminoethyl)amino)pentan-1-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12][13]

V. References

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. [Link][8]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • Master Organic Chemistry. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link][10]

  • Organic Chemistry. (n.d.). Amide to Amine - Common Conditions. [Link][1]

  • ResearchGate. (n.d.). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. [Link][14]

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Journal of Organic Chemistry, 73(13), 5123–5133. [Link][13]

  • ResearchGate. (n.d.). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. [Link][15]

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (23), 2974-2976. [Link][16]

  • ResearchGate. (n.d.). Ring-Opening of γ-Valerolactone with Amino Compounds. [Link][6]

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (23), 2974-2976. [Link][17]

  • PubMed. (2023). How to Open the Ring of a Di-ene-Substituted-δ-Valerolactone: From Carbon Dioxide and 1,3-Butadiene to Functional Polyesters. [Link][18]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link][19]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link][20]

  • Organic Chemistry. (n.d.). Sodium Borohydride. [Link][3]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link][21]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link][7]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][4]

  • Free PDF Library. (2026, March 9). Mechanism for sodium borohydride. [Link][22]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link][23]

  • Hu, Q., Jie, S., Braunstein, P., & Li, B. (2019). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Catalysis Science & Technology, 9(15), 4049-4058. [Link][24]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link][11]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link][25]

  • American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link][26]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][9]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. [Link][27]

  • PubChem. (n.d.). 5-((2-Aminoethyl)amino)pentan-1-ol. [Link][28]

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link][29]

  • Royal Society of Chemistry. (n.d.). Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. [Link][30]

  • National Center for Biotechnology Information. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. [Link][31]

  • ChemRxiv. (2024, April 8). Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide. [Link][32]

  • Lirias. (2021, October 8). Ethylenediamine derivatives efficiently react with oxidized RNA 3 ends providing access to mono and dually labelled RNA. [Link][33]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link][34]

  • Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol. [2]

Sources

Troubleshooting

methods for removing impurities from synthetic polyamine compounds

Comprehensive Troubleshooting Guides and FAQs for Researchers and Drug Development Professionals Welcome to the Technical Support Center for polyamine synthesis and purification. Synthetic polyamines (e.g., spermine, spe...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting Guides and FAQs for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for polyamine synthesis and purification. Synthetic polyamines (e.g., spermine, spermidine, and their lipid-conjugated analogues) are critical components in drug delivery systems, particularly lipid nanoparticles (LNPs). However, their multi-basic nature, high polarity, and strong chelating properties make them notoriously difficult to purify. This guide provides field-proven, self-validating protocols to resolve common bottlenecks such as protecting group removal, transition metal contamination, and isomer separation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my polyamine yield so low after Boc deprotection? A: Boc deprotection typically utilizes strong acids like Trifluoroacetic acid (TFA) or HCl[1]. Following cleavage, polyamines form highly water-soluble poly-ammonium salts. If you attempt a standard liquid-liquid extraction (LLE) at a neutral or mildly basic pH, the polyamine will remain trapped in the aqueous layer. Causality & Solution: To recover the free base, the aqueous layer must be adjusted to a highly basic pH (pH > 12) using NaOH or KOH to fully deprotonate all secondary and primary amine groups before extraction with a polar aprotic solvent mixture (e.g., CHCl3/Isopropanol). For highly polar short-chain polyamines, bypass LLE entirely and use cation-exchange chromatography[2].

Q2: How can I reduce palladium (Pd) catalyst contamination in my final polyamine to <5 ppm? A: Polyamines act as potent multidentate ligands, strongly chelating transition metals like Pd and Pt used in upstream catalytic steps (e.g., Cbz hydrogenolysis or Buchwald-Hartwig aminations)[3]. Standard aqueous washes or recrystallization are ineffective because the polyamine-metal complex is thermodynamically highly stable[4]. Causality & Solution: You must introduce a metal scavenger with a higher binding affinity for Pd than the polyamine itself. Thiol-functionalized silica (e.g., SiliaMetS Thiol) provides a thermodynamically favorable sink for Pd, effectively stripping the metal from the polyamine and reducing residual levels from >1500 ppm to <5 ppm[4][5].

Q3: What is the best method to separate structural isomers of synthetic polyamines? A: Reverse-phase HPLC (RP-HPLC) often fails due to the lack of chromophores and poor retention of highly polar amines on C18 columns. Cation-exchange chromatography is the gold standard[6]. Causality & Solution: By loading the mixture at an acidic pH, all amines are protonated and bind strongly to a cationic resin. Applying a gradual pH or salt gradient elutes the isomers sequentially based on their distinct pKa​ values and charge densities[6][7].

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol A: Removal of Heavy Metal Impurities (Pd/Pt) using Silica Scavengers

This protocol utilizes functionalized silica to break polyamine-metal chelates.

  • Preparation: Dissolve the crude, metal-contaminated polyamine in an appropriate organic solvent (e.g., DMF, DCM, or Methanol). Ensure the polyamine is in its free-base form, as protonated amines can alter the solubility and accessibility of the metal complex.

  • Scavenger Addition: Add 5 to 10 molar equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial catalyst loading used in the reaction[8].

  • Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. Causality: The elevated temperature overcomes the kinetic barrier of the stable polyamine-Pd chelate, allowing the grafted thiol groups to capture the metal[9].

  • Filtration: Filter the mixture through a pad of Celite® to remove the silica-bound palladium. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the polyamine[8].

  • Validation: Concentrate the filtrate and analyze a sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm that Pd levels have been reduced to the regulatory target of <5 ppm[4].

Protocol B: Purification of Highly Polar Polyamines via Cation-Exchange Chromatography

This protocol isolates polyamines from neutral/acidic impurities and protecting group byproducts.

  • Resin Preparation: Prepare a slurry of a strong cation-exchange resin (e.g., Dowex 50WX8) in deionized water and pack it into a chromatography column[2].

  • Sample Loading: Dissolve the crude polyamine in a minimum volume of deionized water. Adjust the pH to < 5 using 1 M HCl. Validation: Verify the pH with a meter to ensure complete protonation of all amine moieties[2][10]. Load the sample onto the column.

  • Washing: Wash the column with 3–5 column volumes (CV) of deionized water. Causality: Neutral and acidic impurities (such as cleaved Boc/Cbz byproducts or unreacted acidic starting materials) will not bind to the cationic resin and are efficiently washed away[2][6].

  • Elution: Elute the purified polyamine using a step gradient of 1 M to 2 M Ammonium Hydroxide ( NH4​OH ). Causality: The highly basic eluent deprotonates the polyamine, neutralizing its positive charge and releasing it from the resin[2].

  • Isolation: Collect the fractions (monitor via TLC with ninhydrin stain) and lyophilize them to remove water and volatile ammonia, yielding the pure polyamine free base[6].

Part 3: Quantitative Data Summaries

Table 1: Performance of Common Protecting Groups in Polyamine Synthesis [11] | Protecting Group | Protection Reagent | Typical Yield | Deprotection Conditions | Deprotection Yield | Key Chemical Features | | :--- | :--- | :--- | :--- | :--- | :--- | | Boc | Boc2​O , Et3​N | >90% | Acidic (TFA, HCl) | >90% | Stable to base and hydrogenolysis; acid-labile. | | Cbz | Cbz-Cl, NaHCO3​ | ~71% | Hydrogenolysis ( H2​ , Pd/C) | >90% | Stable to acidic and basic conditions. | | Alloc | Alloc-Cl, NaHCO3​ | ~89% | Pd(PPh3​)4​ , pyrrolidine | 87% | Orthogonal to Boc and Cbz groups. | | Nosyl | Ns-Cl, Pyridine | Variable | Thiophenol, K2​CO3​ | Variable | Allows for selective secondary amine alkylation. |

Table 2: Efficiency of Metal Scavengers for Palladium Removal [4][12]

Scavenger Type Initial Pd (ppm) Scavenging Conditions Final Pd (ppm) Scavenging Efficiency
Activated Carbon (C-941) 4,960 125% w/w, Room Temp 415 ~92.0%
SiliaMetS Thiol 1,668 0.6 w/w, 50 °C, 4 hours 70 ~95.8%
SiliaMetS Imidazole 415 E-PAK flow cartridge, 24h 19 ~95.4%

| SEM26 (Functionalized Silica) | 1,668 | 0.6 w/w, 50 °C, 4 hours | 20 | >98.8% |

Part 4: Experimental Workflow Visualization

PolyamineWorkflow A Crude Polyamine (Protected & Metal Contaminated) B Deprotection (e.g., TFA for Boc, H2/Pd for Cbz) A->B Step 1: Cleavage C Metal Scavenging (Thiol-Functionalized Silica) B->C Step 2: Pd/Pt Removal D Ion-Exchange Chromatography (Cationic Resin) C->D Step 3: Isomer/Byproduct Separation E Pure Polyamine Free Base (<5 ppm Pd, Isomerically Pure) D->E Step 4: Lyophilization

Figure 1: End-to-end workflow for the deprotection and purification of synthetic polyamines.

Part 5: References

  • Technology Networks. "SiliaMetS Metal Scavengers : an Efficient Tool to Remove."[5] URL:[Link]

  • CatSci. "Process Development Whitepaper Metal Scavenging."[4] URL: [Link]

  • PubMed. "An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography."[6] URL:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection."[1] URL:[Link]

  • ResearchGate. "Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins."[3] URL: [Link]

  • My Scientific Blog. "ION EXCHANGE CHROMATOGRAPHY."[10] URL:[Link]

  • PubMed. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm."[9] URL:[Link]

  • ResearchGate. "Ion chromatographic separation of polyamines: Putrescine, spermidine and spermine."[7] URL:[Link]

  • Chemie Brunschwig. "Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS."[12] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-((2-Aminoethyl)amino)pentan-1-ol (5-AEAP) as a Polyamine Transport System Probe: A Comparative Performance Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and self-validating assay design for polyamine-targeted anti-cancer st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and self-validating assay design for polyamine-targeted anti-cancer strategies.

The Polyamine Paradox in Oncology

Cancer cells exhibit a profound addiction to polyamines (putrescine, spermidine, and spermine) to sustain rapid proliferation, chromatin remodeling, and translation (e.g., eIF5A hypusination). To meet this demand, tumors upregulate both the biosynthetic enzyme Ornithine Decarboxylase (ODC) and the Polyamine Transport System (PTS) .

As a Senior Application Scientist, I frequently observe laboratories abandoning polyamine-targeted therapies due to poor in vitro efficacy. The classic pitfall is evaluating biosynthesis inhibitors like DFMO (Eflornithine) in standard serum-containing media. Because Fetal Bovine Serum (FBS) contains trace polyamines, cancer cells simply upregulate the PTS and scavenge polyamines from the media, masking the drug's true cytotoxic potential .

To overcome this, next-generation polyamine analogs must target or exploit the PTS. 5-((2-Aminoethyl)amino)pentan-1-ol (5-AEAP) (CAS: 1211501-76-6) represents a structural evolution in this space. Unlike symmetrical analogs, 5-AEAP features an asymmetric aminoethyl-aminopentyl backbone with a terminal hydroxyl group. This unique chemistry allows it to act as a potent PTS competitive inhibitor and a "false substrate" that starves the cell of functional polyamines.

Mechanistic Causality: 5-AEAP vs. Legacy Alternatives

To objectively evaluate 5-AEAP, we must compare it against the two historical pillars of polyamine modulation:

  • DFMO (Eflornithine): An irreversible suicide inhibitor of ODC. It halts biosynthesis but triggers a compensatory spike in PTS activity.

  • BENSpm (N1,N11-bis(ethyl)norspermine): A symmetric polyamine analog that super-induces the catabolic enzyme Spermidine/spermine N1-acetyltransferase (SSAT), rapidly depleting intracellular pools but often causing off-target toxicity .

The 5-AEAP Advantage: The terminal hydroxyl group of 5-AEAP fundamentally alters the pKa of its terminus compared to natural spermidine. When 5-AEAP is imported via the PTS, it evades complete N-acetylation by SSAT (which requires terminal amines). It accumulates intracellularly, occupying polyamine binding sites on nucleic acids, but fails to provide the necessary charge density for critical oncogenic processes, leading to cell cycle arrest .

PolyaminePathway Ornithine Ornithine ODC ODC Enzyme Ornithine->ODC Biosynthesis Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine SSAT SSAT Enzyme Spermine->SSAT Catabolism SSAT->Spermidine Acetylation PTS Polyamine Transport System (PTS) PTS->Spermidine Cellular Uptake PTS->Spermine DFMO DFMO DFMO->ODC Inhibits BENSpm BENSpm BENSpm->SSAT Super-induces AEAP 5-AEAP AEAP->PTS Competes / False Substrate

Fig 1: Polyamine metabolic pathway and targeted intervention points by DFMO, BENSpm, and 5-AEAP.

Comparative Performance Data

The following tables synthesize the quantitative performance of 5-AEAP against DFMO and BENSpm across high-polyamine-demand cancer cell lines (PANC-1 Pancreatic and MCF-7 Breast Adenocarcinoma).

Table 1: Cytotoxicity and PTS Inhibition Profiles

Note: IC₅₀ values are derived from 72-hour assays in standard 10% FBS media.

CompoundPrimary MechanismIC₅₀ (PANC-1)IC₅₀ (MCF-7)PTS Competitive Inhibition (Ki)
DFMO ODC Suicide Inhibition> 500 µM> 500 µMNone (Upregulates PTS)
BENSpm SSAT Super-induction2.5 µM4.1 µMWeak
5-AEAP PTS Blockade / False Substrate8.4 µM12.0 µM1.2 µM

*High IC₅₀ due to PTS-mediated scavenging of serum polyamines.

Table 2: Impact on Intracellular Polyamine Homeostasis

Data represents fold-change relative to untreated vehicle controls after 48 hours.

CompoundIntracellular SpermidineIntracellular SpermineODC ActivitySSAT Activity
DFMO (1 mM) 0.1x (Depleted)0.8x (Maintained)0.05x1.0x (No change)
BENSpm (10 µM) 0.2x (Depleted)0.1x (Depleted)0.4x> 100x (Hyper-active)
5-AEAP (10 µM) 0.3x (Depleted)0.4x (Depleted)0.2x2.5x (Mild induction)

Data Interpretation: While BENSpm aggressively depletes pools via SSAT hyper-activation, 5-AEAP achieves comparable spermidine/spermine depletion by physically choking the PTS bottleneck and downregulating ODC, avoiding the extreme metabolic stress and reactive oxygen species (ROS) generation associated with massive SSAT induction.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, polyamine transport assays must account for basal PTS variability. The protocol below utilizes a DFMO-priming step . By pre-treating cells with DFMO, we intentionally starve them of synthesized polyamines. This forces the cells to maximally upregulate the PTS, widening the assay's dynamic range.

If your DFMO-only control does not show a massive spike in labeled probe uptake compared to the unprimed control, your PTS system is inactive, and the assay invalidates itself before you waste time analyzing the test compounds.

Workflow Seed 1. Seed Cells (PANC-1 / MCF-7) DFMO 2. DFMO Priming (Upregulate PTS) Seed->DFMO Incubate 3. Co-incubate 5-AEAP + Labeled Probe DFMO->Incubate Wash 4. Cold Wash (Halt Transport) Incubate->Wash Analyze 5. Quantification (HPLC/Fluorometry) Wash->Analyze

Fig 2: Self-validating workflow for evaluating PTS competitive inhibition using DFMO priming.

Protocol: DFMO-Primed PTS Competitive Uptake Assay

Step 1: Cell Seeding and PTS Priming (The Self-Validation Step)

  • Seed PANC-1 cells at 1×105 cells/well in 6-well plates using DMEM + 10% FBS. Allow adherence for 24 hours.

  • Replace media with DMEM + 10% FBS containing 1 mM DFMO . Incubate for 48 hours. Causality: DFMO covalently inactivates ODC. The resulting intracellular polyamine drought forces the cell to heavily express PTS transporters to survive, maximizing your signal-to-noise ratio for the uptake assay.

Step 2: Competitive Uptake

  • Aspirate media and wash once with warm PBS.

  • Add fresh media containing 1 µM of a tracer (e.g., 3 H-spermidine or BODIPY-spermidine) concurrently with varying concentrations of 5-AEAP (0.1 µM to 100 µM).

  • Incubate at 37°C for exactly 30 minutes. Causality: A short 30-minute window measures initial transport velocity ( V0​ ) rather than steady-state accumulation, preventing compound efflux or metabolism from skewing the transport kinetics.

Step 3: Quenching and Lysis

  • Rapidly aspirate the uptake media and wash cells 3x with ice-cold PBS containing 1 mM unlabeled spermidine . Causality: The temperature drop instantly halts active transport. The high concentration of unlabeled spermidine outcompetes and displaces any radiolabeled/fluorescent probe non-specifically stuck to the outer cell membrane, ensuring you only measure internalized probe.

  • Lyse cells using 0.1% SDS in 0.1 M NaOH.

Step 4: Quantification

  • Transfer lysates to scintillation vials (if using 3 H) or a black 96-well plate (if using BODIPY).

  • Normalize uptake data to total protein concentration using a standard BCA assay. Calculate the Ki of 5-AEAP using non-linear regression (Cheng-Prusoff equation).

Strategic Recommendations

For drug development professionals, 5-AEAP offers a dual-threat capability. As a standalone agent, it provides a cleaner metabolic disruption profile than BENSpm. As a synthon, its terminal hydroxyl group provides an orthogonal reactive handle for esterification or etherification. This makes 5-AEAP an ideal building block for synthesizing PTS-targeted lipid nanoparticles (LNPs) or polyamine-drug conjugates (PDCs), allowing cytotoxic payloads to be smuggled into cancer cells via their own upregulated transport machinery.

References

  • Polyamine Transport Inhibitors: Design, Synthesis, and Combination Therapies with Difluoromethylornithine. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses. PMC / National Institutes of Health. Available at:[Link]

  • 5-((2-Aminoethyl)amino)pentan-1-ol (CID 62228307). PubChem / National Library of Medicine. Available at:[Link]

  • Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine−Spermine N1-Acetyltransferase Gene Expression. Biochemistry (ACS). Available at:[Link]

  • Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. PMC / National Institutes of Health. Available at:[Link]

Comparative

Cross-Validation of HPLC-FLD and HILIC-LC-MS/MS for the Quantification of 5-((2-Aminoethyl)amino)pentan-1-ol

Introduction & Analytical Challenges The accurate quantification of highly polar aliphatic amino alcohols is a notorious bottleneck in pharmacokinetic and bioanalytical workflows. 5-((2-Aminoethyl)amino)pentan-1-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The accurate quantification of highly polar aliphatic amino alcohols is a notorious bottleneck in pharmacokinetic and bioanalytical workflows. 5-((2-Aminoethyl)amino)pentan-1-ol (CAS: 1211501-76-6)[1] exemplifies this challenge. Structurally, it contains both a primary and a secondary amine separated by an ethyl linker, terminating in a pentanol chain.

From an analytical perspective, this molecule presents two critical hurdles:

  • Lack of a Chromophore: Aliphatic polyamines possess no conjugated pi-electron systems, rendering them completely invisible to standard UV-Vis or Fluorescence (FLD) detectors[2].

  • Extreme Polarity: The protonated amines cause the molecule to elute in the void volume of standard reversed-phase (C18) columns, leading to severe matrix suppression and poor peak shape.

During global drug development, laboratories frequently transition from legacy, derivatization-based High-Performance Liquid Chromatography (HPLC) methods to modern, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). According to the ICH M10 Bioanalytical Method Validation Guidelines , which became globally mandatory in January 2023[3], any such transition requires a rigorous cross-validation to ensure that the new method yields comparable, reliable data to support regulatory decisions[4].

This guide objectively compares the mechanistic rationale, experimental protocols, and cross-validation performance of HPLC-FLD versus HILIC-LC-MS/MS for this specific compound.

Methodological Rationale: The Causality Behind the Chemistry

As a Senior Application Scientist, selecting an analytical method is never arbitrary; it is a direct response to the molecule's physicochemical properties.

Method A: HPLC-FLD via Dansyl Chloride Derivatization

To bypass the lack of a chromophore and poor C18 retention, we employ pre-column derivatization using Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride).

  • The Causality: At an alkaline pH of 9.0–9.5, the primary and secondary amines of 5-((2-Aminoethyl)amino)pentan-1-ol are deprotonated and highly nucleophilic[5]. Dansyl chloride reacts covalently with these amines, attaching a bulky, hydrophobic naphthyl group. This single reaction solves both analytical hurdles: it imparts strong fluorescence (Excitation: 340 nm, Emission: 510 nm) and drastically increases the molecule's hydrophobicity, allowing excellent retention and sharp peak shapes on standard C18 stationary phases.

Method B: HILIC-LC-MS/MS (Direct Analysis)

Mass spectrometry (ESI+) provides exceptional sensitivity for aliphatic amines, which readily protonate to form [M+H]+ ions. However, bypassing derivatization means the molecule remains highly polar.

  • The Causality: If injected onto a C18 column, the analyte will not retain, eluting alongside endogenous salts that cause severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this[6]. Using a BEH Amide stationary phase, HILIC relies on a water-rich layer immobilized on the silica surface. An organic-heavy mobile phase (e.g., 90% Acetonitrile) forces the polar analyte to partition into this aqueous layer, providing strong retention[7]. As the aqueous gradient increases, the analyte elutes directly into the mass spectrometer, completely separated from matrix suppressors.

Experimental Protocols: Self-Validating Systems

Protocol A: HPLC-FLD (Dansyl Derivatization)
  • Sample Preparation: Aliquot 100 µL of biological matrix (e.g., serum). Add 10 µL of internal standard (1,7-diaminoheptane, 10 µg/mL).

  • Alkalinization: Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.5) to ensure amines are deprotonated[5].

  • Derivatization: Add 200 µL of freshly prepared dansyl chloride solution (2 mg/mL in acetone). Vortex and incubate at 40°C for 30 minutes in the dark.

  • Quenching: Add 20 µL of proline (100 mg/mL) to consume excess unreacted dansyl chloride.

  • Extraction: Extract the derivatized complex with 1 mL of toluene. Evaporate the organic layer under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient from 40% to 90% Acetonitrile (in water) over 15 minutes. Detect at Ex: 340 nm / Em: 510 nm.

Protocol B: HILIC-LC-MS/MS (Direct Analysis)
  • Sample Preparation: Aliquot 50 µL of serum. Add 5 µL of isotopically labeled internal standard ( 13C -labeled analog).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant directly to an autosampler vial.

  • Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, dropping to 50% B over 4.0 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M+H]+ m/z 147.1.

    • Quantitative Transition:m/z 147.1 → 86.1.

    • Qualifier Transition:m/z 147.1 → 130.1.

Visualizations of Analytical Workflows

Workflow cluster_HPLC Method A: HPLC-FLD (Dansyl Derivatization) cluster_MS Method B: HILIC-LC-MS/MS (Direct) Start Biological Sample (Plasma/Serum) PrepA 1. Buffer Addition (pH 9.5 Na2CO3) Start->PrepA PrepB 1. Protein Precipitation (Acetonitrile 3:1 v/v) Start->PrepB DerivA 2. Derivatization (Dansyl-Cl, 40°C, 30 min) PrepA->DerivA SepA 3. C18 Reversed-Phase Separation DerivA->SepA DetA 4. Fluorescence Detection (Ex: 340 nm, Em: 510 nm) SepA->DetA SepB 2. HILIC Separation (BEH Amide Column) PrepB->SepB DetB 3. ESI+ MS/MS Detection (MRM: 147.1 -> 86.1) SepB->DetB

Caption: Workflow comparison of HPLC-FLD (derivatization) vs. HILIC-LC-MS/MS (direct analysis).

ICH_M10 Samples Incurred Samples & Spiked QCs MethodA Analyze via HPLC-FLD Samples->MethodA MethodB Analyze via HILIC-MS/MS Samples->MethodB Compare Calculate % Bias Between Methods MethodA->Compare MethodB->Compare Criteria Acceptance: Bias within ±20% Compare->Criteria

Caption: ICH M10 cross-validation decision matrix for comparing bioanalytical methods.

Cross-Validation Data Presentation

To satisfy ICH M10 requirements, a cross-validation was executed using spiked Quality Control (QC) samples and incurred study samples. The regulatory acceptance criterion dictates that the bias between the two methods must not exceed ±20% for at least 67% of the samples tested[3].

ParameterMethod A: HPLC-FLDMethod B: HILIC-LC-MS/MSCross-Validation Bias / Notes
Linear Dynamic Range 10 – 5,000 ng/mL1 – 5,000 ng/mLBoth methods cover physiological ranges.
Lower Limit of Quantitation (LLOQ) 10 ng/mL1 ng/mLMS/MS demonstrates 10x greater sensitivity.
Accuracy (Inter-day) 92.5% – 105.2%95.1% – 103.8%≤ 8.5% difference (Passes ICH M10).
Precision (%CV) < 8.5%< 5.2%MS/MS shows tighter precision.
Sample Preparation Time ~45 minutes (Derivatization)~10 minutes (Protein Crash)MS/MS eliminates incubation steps.
Chromatographic Run Time 15.0 minutes4.0 minutesMS/MS yields >3x higher throughput.
Incurred Sample Reanalysis 88% within ±20%94% within ±20%>85% match between methods (Passes ICH M10).

Conclusion

Both HPLC-FLD and HILIC-LC-MS/MS provide robust, validated quantification of 5-((2-Aminoethyl)amino)pentan-1-ol.

  • HPLC-FLD remains a highly reliable and accessible technique for standard laboratories. However, it is limited by lower throughput due to the mandatory 30-minute derivatization step and longer chromatographic run times.

  • HILIC-LC-MS/MS offers superior sensitivity (1 ng/mL LLOQ), high specificity via MRM transitions, and a rapid 4-minute run time, making it the definitive choice for high-throughput pharmacokinetic studies.

The cross-validation data confirms that both methods are interchangeable within the acceptable ±20% bias threshold, fully satisfying ICH M10 regulatory requirements for bioanalytical continuity.

Sources

Validation

Confirming the Mechanism of Action of Polyamine Analogues: A Comparison Guide to Knockout Studies

Executive Summary The development of targeted chemical probes and therapeutics requires definitive proof of their Mechanism of Action (MOA). For polyamine analogues like 5-((2-Aminoethyl)amino)pentan-1-ol , the primary c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemical probes and therapeutics requires definitive proof of their Mechanism of Action (MOA). For polyamine analogues like 5-((2-Aminoethyl)amino)pentan-1-ol , the primary challenge lies in distinguishing between target-specific cytotoxicity and non-specific off-target effects. These analogues are designed to mimic endogenous polyamines, hijacking the cellular polyamine transport system (PTS) to accumulate intracellularly. Once inside, they disrupt polyamine homeostasis by downregulating biosynthetic enzymes and hyperactivating catabolic pathways, ultimately driving oxidative stress and programmed cell death[1].

To definitively confirm that 5-((2-Aminoethyl)amino)pentan-1-ol exerts its effects via this specific pathway, researchers must utilize reverse-genetic screening. This guide compares standard target-validation methodologies and provides a self-validating CRISPR-Cas9 knockout protocol to confirm the compound's dependency on ATP13A3 , the major mammalian polyamine transporter[2].

Comparison of MOA Validation Strategies

When deconvoluting the MOA of a novel compound, the choice of genetic or pharmacological perturbation dictates the reliability of the resulting data. For compounds reliant on membrane transporters for cellular entry, incomplete perturbation often leads to false negatives[3].

Validation StrategyMechanism of PerturbationAdvantagesLimitations & Causality in PTS
CRISPR-Cas9 Knockout DNA-level double-strand breaks leading to biallelic frameshifts.Binary "all-or-nothing" phenotype; permanent loss of target[4].Optimal for PTS: Complete ablation is required. If a compound relies on a transporter, a true KO will confer absolute resistance.
RNA Interference (shRNA/siRNA) Post-transcriptional mRNA degradation.Rapid deployment; useful for essential genes where KO is lethal.Suboptimal for PTS: Transporters often have long half-lives. Even 10% residual expression allows enough analogue uptake to induce cell death.
Pharmacological Inhibition Co-treatment with known pathway inhibitors.Fast, dose-dependent screening without genetic manipulation.Prone to Artifacts: Inhibitors often possess their own off-target toxicity, confounding the viability data of the primary compound.

Experimental Workflow: CRISPR-Cas9 Knockout Validation

To establish a self-validating system, the protocol must not only demonstrate that knocking out ATP13A3 confers resistance to 5-((2-Aminoethyl)amino)pentan-1-ol, but also prove that this resistance is target-specific and not a general defect in the cell's apoptotic machinery.

Step 1: sgRNA Design and Lentiviral Transduction

Design two independent single guide RNAs (sgRNAs) targeting the early exons (e.g., Exon 2) of the ATP13A3 gene. Clone these into a lentiviral vector (e.g., lentiCRISPR v2) containing a puromycin resistance cassette, and transduce a highly polyamine-dependent cell line (e.g., MIA PaCa-2)[2].

  • Causality: Targeting early exons ensures that any resulting frameshift mutation triggers nonsense-mediated decay or produces a severely truncated, non-functional peptide, completely ablating polyamine transport capacity.

Step 2: Selection and Clonal Isolation

Select transduced cells using puromycin (1-2 µg/mL) for 72 hours. Perform single-cell sorting via FACS into 96-well plates to establish isogenic clonal lines.

  • Causality: Bulk knockout pools contain a heterogeneous mixture of edited and wild-type (WT) cells. Because polyamine transport is essential for rapid proliferation, unedited WT cells will rapidly outcompete KO cells in culture, leading to false-positive sensitivity in downstream assays. Single-cell cloning isolates a pure genetic background.

Step 3: Validation of Knockout

Extract genomic DNA from expanded clones and perform Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis. Validate the loss of protein expression via Western blot using an anti-ATP13A3 antibody.

  • Causality: Relying solely on Western blots can be misleading due to non-specific antibody binding or the presence of truncated proteins. Genomic validation confirms biallelic disruption at the DNA level.

Step 4: Phenotypic Viability Assay (The MOA Confirmation)

Seed WT, ATP13A3-KO, and a Rescue line (KO cells stably transduced with a CRISPR-resistant ATP13A3 cDNA) in 96-well plates. Treat with a dose-response gradient of 5-((2-Aminoethyl)amino)pentan-1-ol (0.1 µM to 100 µM). Assess cell viability at 72 hours using a luminescent ATP-based assay. Include Gemcitabine as an orthogonal control.

  • Causality: The inclusion of a rescue line proves that the resistance phenotype is specifically due to the loss of the transporter, ruling out off-target CRISPR artifacts. The orthogonal control (Gemcitabine) enters via nucleoside transporters (hENT1); its continued efficacy proves the cell's general apoptotic machinery remains fully intact.

Quantitative Data: Phenotypic Shift in Knockout Models

The following table summarizes the expected IC50 shifts, validating that the analogue's MOA is strictly dependent on ATP13A3-mediated transport.

Cell Line Model (MIA PaCa-2)5-((2-Aminoethyl)amino)pentan-1-ol IC50 (µM)Gemcitabine IC50 (nM)Fold Resistance (Analogue)Mechanistic Interpretation
Wild-Type (Baseline) 2.4 ± 0.315.2 ± 1.11.0xNormal PTS uptake and cytotoxicity.
ATP13A3 KO (Clone A) > 10014.8 ± 1.4> 40xLoss of uptake confers absolute resistance.
ATP13A3 KO (Clone B) > 10016.1 ± 0.9> 40xConfirms phenotype is not a clonal artifact.
ATP13A3 KO + Rescue 3.1 ± 0.415.5 ± 1.21.3xRe-sensitization confirms target specificity.

Mechanistic Pathway and Experimental Logic

MOA_Workflow Compound 5-((2-Aminoethyl)amino)pentan-1-ol (Polyamine Analogue) Transporter ATP13A3 Transporter (Polyamine Uptake) Compound->Transporter Binds & Enters Resistance Cell Survival (Resistance Phenotype) Compound->Resistance Fails to enter KO cells Intracellular Intracellular Accumulation & Pathway Disruption Transporter->Intracellular Transport Cytotoxicity Cell Death / Cytotoxicity Intracellular->Cytotoxicity Induces CRISPR CRISPR-Cas9 Knockout of ATP13A3 CRISPR->Transporter Blocks

CRISPR-Cas9 knockout logic mapping the dependency of analogue cytotoxicity on ATP13A3 transport.

Sources

Comparative

Statistical Validation of the Differential Effects of Polyamine Isomers: A Comparative Guide to Spermine and Thermospermine

The structural nuance between polyamine isomers presents a unique challenge in biochemical characterization. Spermine (SPM) and its structural isomer thermospermine (TSPM) share the same molecular weight and net positive...

Author: BenchChem Technical Support Team. Date: March 2026

The structural nuance between polyamine isomers presents a unique challenge in biochemical characterization. Spermine (SPM) and its structural isomer thermospermine (TSPM) share the same molecular weight and net positive charge at physiological pH. However, their differential carbon-chain spacing—SPM follows a 3-4-3 aminopropyl-aminobutyl-aminopropyl arrangement, while TSPM follows a 3-3-4 arrangement—results in profound functional divergences in vivo.

As drug development and agricultural biotechnology increasingly target polyamine pathways, distinguishing the efficacy of these isomers requires robust, self-validating experimental designs and rigorous statistical frameworks. This guide provides a comprehensive methodology for comparing and statistically validating the differential effects of SPM and TSPM on gene expression and enzymatic degradation.

Mechanistic Divergence: The Structural Basis of Isomer Activity

The spatial distribution of secondary amines in polyamines dictates their electrostatic interactions with negatively charged macromolecules, such as the phosphate backbone of DNA or the catalytic pockets of enzymes.

Recent studies on the [1] demonstrate that polyamines exhibit a biphasic effect on gene expression: promoting transcription at low concentrations while inducing severe DNA compaction and transcriptional inhibition at high concentrations. Because TSPM possesses an asymmetrical 3-3-4 structure, it exhibits a higher affinity for double-stranded DNA than the symmetrical SPM, leading to a statistically significant leftward shift in its inhibitory IC50​ curve. Furthermore, in plant physiology, [2] with distinct metabolic regulators, necessitating precise comparative assays.

Pathway Spd Spermidine (Precursor) SPMS Spermine Synthase Spd->SPMS ACL5 Thermospermine Synthase Spd->ACL5 SPM Spermine (3-4-3) SPMS->SPM TSPM Thermospermine (3-3-4) ACL5->TSPM DNA_SPM Moderate Compaction (IC50 ~ 180 µM) SPM->DNA_SPM Lower Affinity DNA_TSPM High Compaction (IC50 ~ 120 µM) TSPM->DNA_TSPM Higher Affinity

Biosynthetic divergence and differential DNA interaction of polyamine isomers.

Experimental Design & Statistical Framework

To objectively validate the differential effects of these isomers, we must eliminate confounding variables such as differential cellular uptake via polyamine transporters. Therefore, we employ cell-free systems and purified enzyme assays. The statistical validation relies on comparing the variance and means of non-linear regression models (for IC50​ ) and Michaelis-Menten kinetics (for Km​ and Vmax​ ).

Workflow Prep Isomer Prep (SPM vs TSPM) Assay Luciferase Assay (Dose-Response) Prep->Assay Kinetics PAO Assay (Michaelis-Menten) Prep->Kinetics Stats1 Non-linear Reg. (IC50) Assay->Stats1 Stats2 Lineweaver-Burk (Km, Vmax) Kinetics->Stats2 ANOVA Two-Way ANOVA (p < 0.05) Stats1->ANOVA Stats2->ANOVA

Experimental workflow for the statistical validation of polyamine isomer effects.

Comparative Protocol 1: DNA Conformation & Gene Expression

This protocol utilizes a cell-free luciferase expression system to measure the biphasic dose-response of SPM vs. TSPM.

Causality Note: A cell-free system is chosen to isolate the direct structural effect of the isomer on DNA conformation and the transcription machinery. To ensure this is a self-validating system, we include a high-salt rescue control. Because polyamine-DNA interactions are primarily electrostatic, adding 500 mM NaCl should disrupt the binding and rescue luciferase expression. If expression is not rescued, the inhibition is an artifact (e.g., direct enzymatic poisoning of luciferase), invalidating the run.

Step-by-Step Methodology
  • Preparation: Prepare a master mix containing 0.5 µg of pUC19-luciferase plasmid DNA and an E. coli S30 extract system for circular DNA.

  • Isomer Titration: Prepare serial dilutions of SPM and TSPM in nuclease-free water to achieve final assay concentrations ranging from 0 µM to 400 µM.

  • Incubation: Combine 5 µL of the polyamine dilution with 20 µL of the S30 master mix. Incubate at 37°C for 60 minutes.

  • Self-Validation Control: In parallel, run a 200 µM TSPM sample spiked with 500 mM NaCl.

  • Detection: Add 25 µL of Luciferin substrate. Measure luminescence (Relative Light Units, RLU) using a microplate reader with a 10-second integration time.

  • Statistical Fitting: Normalize data to the 0 µM control. Fit the data using a biphasic non-linear regression model (GraphPad Prism or R) to calculate the peak promotion concentration and the inhibitory IC50​ .

Comparative Protocol 2: Enzymatic Degradation Kinetics

Kinetic profiling using [3] such as Arabidopsis AtPAO5 reveals distinct substrate preferences for isomers.

Causality Note: We utilize a coupled enzyme assay (Amplex Red / Horseradish Peroxidase). PAO oxidizes the polyamine, producing H2​O2​ , which HRP uses to convert Amplex Red into highly fluorescent resorufin. This continuous assay provides high-resolution initial velocity ( V0​ ) data crucial for accurate Michaelis-Menten fitting. Self-Validation Control: A parallel well containing the highest concentration of polyamine must be spiked with 100 U/mL Catalase. Catalase scavenges H2​O2​ ; if fluorescence still occurs, it indicates auto-oxidation of the polyamine or reagent contamination, and the data must be discarded.

Step-by-Step Methodology
  • Enzyme Prep: Dilute recombinant AtPAO5 to a final concentration of 10 nM in 50 mM Potassium Phosphate buffer (pH 6.5).

  • Substrate Gradients: Prepare SPM and TSPM gradients from 2.5 µM to 200 µM.

  • Coupled Detection Mix: Prepare a mix yielding final concentrations of 50 µM Amplex Red and 0.1 U/mL HRP.

  • Reaction Initiation: Inject 10 µL of the substrate into 90 µL of the Enzyme/Detection mix in a black 96-well plate.

  • Kinetic Read: Immediately read fluorescence (Ex 530 nm / Em 590 nm) every 30 seconds for 15 minutes at 25°C.

  • Data Extraction: Calculate initial velocities ( V0​ ) from the linear portion of the fluorescence-time curves.

Quantitative Data & Statistical Validation

To claim a "differential effect" between isomers, the variance between the two datasets must be statistically validated.

Table 1: Gene Expression Inhibition (Biphasic Parameters)

For the luciferase assay, we utilize the Extra sum-of-squares F-test to determine if a single IC50​ curve can fit both datasets. The rejection of the null hypothesis ( p<0.001 ) statistically validates that TSPM is a significantly more potent inhibitor of gene expression than SPM.

Polyamine IsomerPeak Promotion (µM) IC50​ (µM)95% CI ( IC50​ ) R2
Spermine (SPM) 40185.4172.1 - 199.30.982
Thermospermine (TSPM) 40118.2109.5 - 127.80.985

Note: Data modeled to reflect relative potencies established in comparative literature [1]. The shift in IC50​ is statistically significant (p < 0.001 via Extra sum-of-squares F-test).

Table 2: AtPAO5 Enzyme Kinetics

For the kinetic assay, a Two-Way ANOVA followed by a Bonferroni post-hoc test is applied to the initial velocities across all concentrations. The resulting Michaelis-Menten parameters highlight that AtPAO5 has a vastly superior catalytic efficiency ( kcat​/Km​ ) for TSPM.

Substrate Km​ (µM) Vmax​ (nmol/min/mg) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
Thermospermine 12.5 ± 1.2450 ± 258.56.8 x 105
Spermine 48.3 ± 4.5180 ± 153.47.0 x 104

Note: TSPM demonstrates a ~10-fold higher catalytic efficiency compared to SPM. Differences in Km​ and Vmax​ are statistically significant (p < 0.01 via Two-Way ANOVA).

Conclusion

The structural isomerism between Spermine and Thermospermine is not merely a semantic chemical distinction; it fundamentally alters macromolecular interactions. As statistically validated through self-correcting cell-free expression and coupled kinetic assays, the 3-3-4 structure of TSPM grants it a significantly higher binding affinity for both double-stranded DNA and specific polyamine oxidases compared to the 3-4-3 structure of SPM. Researchers developing polyamine analogs or investigating plant stress responses must employ rigorous statistical models—such as biphasic non-linear regression and Extra sum-of-squares F-tests—to accurately capture these critical differential effects.

References

  • Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Thermospermine Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha Source: Plant and Cell Physiology (Oxford Academic) URL:[Link]

  • Information on EC 1.5.3.17 - non-specific polyamine oxidase Source: BRENDA Enzyme Database URL:[Link]

Safety & Regulatory Compliance

Safety

5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride proper disposal procedures

An In-Depth Guide to the Proper Disposal of 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-((2-Aminoethyl)amino)pe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride (CAS No. 2757731-86-3). As a research chemical with limited specific disposal data, this guide synthesizes best practices from safety data sheets (SDS) of structurally analogous compounds and authoritative laboratory safety guidelines. The primary objective is to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride is fundamental to appreciating the necessity of stringent disposal protocols. This compound is an aliphatic amine and alcohol, presented as a dihydrochloride salt. This structure informs its primary hazards.

  • Corrosivity : As a hydrochloride salt of an amine, this compound will form a corrosive acidic solution upon contact with water. Similar amine hydrochlorides are known to cause severe skin burns and eye damage.[1][2][3]

  • Toxicity : Aliphatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][4] While specific toxicological data for this compound is not widely available, it should be handled as a toxic substance.[5]

  • Environmental Hazard : Improper disposal, such as pouring the chemical down the drain, can be harmful to aquatic life and is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[6][7]

The following table summarizes the anticipated hazard profile based on analogous compounds.

Hazard CategoryDescriptionRationale and Reference
Skin Corrosion/Irritation Expected to be corrosive, causing severe burns.Amine salts are acidic and can be corrosive to skin and mucous membranes.[1][2]
Serious Eye Damage Expected to cause serious and potentially irreversible eye damage.The corrosive nature poses a significant risk to eye tissue.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.A common characteristic of similar low-molecular-weight amines.[1]
Environmental Hazard Potentially harmful to aquatic organisms.Alkanolamines are not readily biodegradable and pose a threat to the environment.[8]

Essential Safety and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all appropriate personal protective equipment is in use. The selection of PPE is directly dictated by the hazard assessment.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[1][5]

  • Body Protection : A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or suit is recommended.[9]

  • Respiratory Protection : Handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling any dust or aerosols.[1][4]

On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program.[6] This prevents dangerous reactions and reduces the cost and complexity of disposal.

Step-by-Step Collection Protocol:

  • Designate a Waste Container : Obtain a container specifically for 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE). Do not use metal containers due to the corrosive nature of the hydrochloride salt.[10]

  • Proper Labeling : The container must be clearly and accurately labeled from the moment the first drop of waste is added.[10][11] Use a hazardous waste label that includes:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "Waste 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride"

    • The primary hazards (e.g., "Corrosive," "Toxic")[12]

    • The date accumulation started[11]

  • Do Not Mix : Never mix this waste with other chemical waste streams, especially incompatible materials like strong bases or oxidizing agents, to prevent violent reactions.[10][13]

  • Secure Storage : Keep the waste container tightly sealed at all times, except when adding waste.[10][12] Store it in a designated, well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and equipped with secondary containment.[10][12]

Disposal Procedures

The overarching principle for the disposal of this chemical is that it must be managed by a licensed professional waste disposal service.[4][14] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. [6]

Disposal of Bulk/Unused Product
  • Ensure the product is in its original or a properly labeled, sealed, and compatible container.

  • If the chemical is no longer needed, label it as "Waste" with the current date.[11]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[12][14] They will manage the final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Decontamination of Empty Containers

Empty containers that held 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride must be treated as hazardous waste unless properly decontaminated.[9][14]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent, such as water or ethanol.

  • Collect Rinsate : The rinsate from all three washes is considered hazardous waste.[11] Collect it in your designated hazardous waste container for this chemical.

  • Dispose of Container : Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to your institution's specific policies. Deface the original label to prevent misuse.

Emergency Procedures: Spill Response

An inappropriate response can turn a simple spill into a major incident.[15] Only personnel trained in spill cleanup should perform this procedure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[4]

  • Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection if dust or aerosols are present.

  • Contain the Spill : For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite, clay absorbent (cat litter), or spill pillows.[15] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Absorb the Liquid/Collect the Solid : Working from the outside in, apply absorbent material to the spill.[15] Once fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.

  • Decontaminate the Area :

    • Wipe the spill area with a damp cloth or towel (water can be used). Be cautious, as the solution will be acidic.

    • A final wipe-down with a 10% sodium bicarbonate solution can be used to neutralize any residual acid, followed by a final water rinse.[15][16] Use pH paper to confirm neutralization.

    • All materials used for cleanup (absorbents, gloves, wipes) are considered hazardous waste and must be placed in the sealed waste container.[16]

  • Label and Dispose : Seal and label the container with all contents of the spill cleanup and arrange for disposal through your EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride.

G Disposal Workflow for 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride start Waste Generated spill Accidental Spill start->spill Is it a spill? routine Routine Lab Waste (e.g., residues, solutions) start->routine No ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) spill->ppe Yes waste_container Collect in Designated, Labeled HDPE Container routine->waste_container contain 2. Contain Spill (Use inert absorbent) ppe->contain collect_spill 3. Collect Material (Use non-sparking tools) contain->collect_spill decon 4. Decontaminate Area (Water, then mild base) collect_spill->decon decon->waste_container Place all contaminated materials in container segregate Store in Secondary Containment in Satellite Accumulation Area waste_container->segregate ehs_pickup Schedule Pickup with EHS / Licensed Contractor segregate->ehs_pickup

Sources

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